Product packaging for Isochroman-4-amine(Cat. No.:CAS No. 147663-00-1)

Isochroman-4-amine

Cat. No.: B116595
CAS No.: 147663-00-1
M. Wt: 149.19 g/mol
InChI Key: BDYWBOBBXXDXHU-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development. ontosight.aiworktribe.com These are cyclic molecules where at least one atom in the ring is an element other than carbon, such as nitrogen, oxygen, or sulfur. ontosight.aiworktribe.com This structural feature imparts unique physicochemical properties that are often ideal for biological interactions. researchgate.net Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in drug design. mdpi.com The presence of heteroatoms allows for specific hydrogen bonding, dipole-dipole interactions, and can influence a molecule's solubility, lipophilicity, and metabolic stability. mdpi.com Consequently, heterocyclic scaffolds are integral to the development of new therapeutic agents across a vast spectrum of diseases, including antibiotics, antivirals, anticancer agents, and neuroprotective drugs. ontosight.ai

Prevalence of Isochroman (B46142) Derivatives in Bioactive Natural Products and Pharmaceutical Agents

The isochroman scaffold is a prominent oxygen-containing heterocyclic system found in numerous bioactive natural products and synthetic pharmaceutical compounds. researchgate.net This bicyclic structure is a recurring motif in metabolites isolated from various natural sources, including fungi and plants. researchgate.net The inherent stability and specific stereochemistry of the isochroman ring make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. This prevalence has spurred significant efforts among medicinal chemists to synthesize and explore isochroman derivatives for potential therapeutic use. researchgate.net

Overview of Therapeutically Relevant Applications of Isochromans

Research has demonstrated that molecules containing the isochroman core exhibit a wide array of pharmacological activities. researchgate.net Medicinal chemists have successfully synthesized numerous isochroman derivatives with potential applications as central nervous system agents, antioxidants, antimicrobials, and antihypertensives. researchgate.netnih.gov

Derivatives of the isochroman scaffold have shown notable potential as agents targeting the central nervous system. Specifically, research into treatments for Alzheimer's disease has yielded promising results. A series of novel isochroman-4-one (B1313559) derivatives were designed and synthesized, demonstrating potent activity as acetylcholinesterase (AChE) inhibitors. mdpi.comnih.gov AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132); its inhibition is a primary strategy for managing the symptoms of Alzheimer's disease. mdpi.com

One notable compound from a study, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide , was identified as a potent dual-binding AChE inhibitor, interacting with both the catalytic and peripheral anionic sites of the enzyme. mdpi.com This dual-binding capability is a significant finding for the development of more effective Alzheimer's treatments. mdpi.com Furthermore, certain isochroman derivatives are reported to have neuroprotective effects, suggesting a broader potential role in combating neurodegenerative diseases. smolecule.com

Table 1: Research Findings on Isochroman Derivatives as CNS Agents
Compound/DerivativeTarget/ModelKey FindingReference
Isochroman-4-one derivativesAcetylcholinesterase (AChE)Designed as potent AChE inhibitors for potential Alzheimer's disease treatment. mdpi.comnih.gov
(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromideAcetylcholinesterase (AChE)Potent dual-binding inhibitor of both catalytic (CAS) and peripheral (PAS) anionic sites of AChE. Also showed modest antioxidant activity and low cytotoxicity. mdpi.com
General Isochroman derivativesNeuroprotectionCertain derivatives may offer neuroprotective effects against neurodegenerative diseases. smolecule.com

Isochroman derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. researchgate.netresearchgate.net A significant study focused on synthesizing isochroman derivatives of hydroxytyrosol, a natural phenol (B47542) found in olive oil known for its potent antioxidant effects. nih.gov

The research established a clear structure-activity relationship, showing that the antioxidant capacity was influenced by lipophilicity and the number of free hydroxyl groups on the molecule. nih.gov The synthesized hydroxytyrosol-isochromans demonstrated significant potential as bioactive antioxidant compounds, in some cases showing higher activity than the conventional antioxidants BHT and α-tocopherol. nih.gov This suggests that the isochroman scaffold can be effectively utilized to develop powerful new antioxidant agents.

Table 2: Research Findings on Isochroman Derivatives as Antioxidants
Compound/DerivativeAssay/ModelKey FindingReference
Hydroxytyrosol-isochroman derivativesFRAP, ABTS, ORAC, Rancimat test, MDA levels in brain homogenatesShowed significant antioxidant potential. Activity was related to lipophilicity and the number of free hydroxyl groups. Performed better than BHT and α-tocopherol in some assays. nih.gov
General Isochroman derivativesFree radical scavengingThe isochroman class of compounds has shown potential in scavenging free radicals. researchgate.netsmolecule.com

The isochroman framework is present in various compounds that exhibit antimicrobial and antifungal activities. researchgate.net Research has shown that different isochroman-based structures are effective against a range of pathogens. For instance, isochroman-1,4-dione (B1610725) derivatives have demonstrated moderate antibacterial activity against both Escherichia coli and Staphylococcus aureus.

In another study, side-chain derivatives of eurotiumide A, a natural product with a dihydroisochroman structure, were synthesized and evaluated. nih.gov It was discovered that a derivative with an isopentyl side chain was a potent antimicrobial agent against methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Porphyromonas gingivalis. nih.gov Similarly, spiro-isochromanone derivatives have also been found to be active against various bacterial strains. researchgate.net These findings underscore the versatility of the isochroman scaffold in developing new antimicrobial agents to combat infectious diseases. mdpi.comnih.gov

Table 3: Research Findings on Isochroman Derivatives as Antimicrobials
Compound/DerivativeTarget Organism(s)Key FindingReference
Isochroman-1,4-dione derivativesEscherichia coli, Staphylococcus aureusExhibited moderate antibacterial activity with MICs from 50 to 100 μM.
Isopentyl derivative of eurotiumide A (dihydroisochroman)MSSA, MRSA, Porphyromonas gingivalisShowed potent antimicrobial activity against all three strains, with an IC50 of 4.3 µM against MRSA. nih.gov
Spiro acid of (±)‐1h‐spiro[benzo[c]pyran‐3(4H), 1′‐cyclohexane]‐1‐oneB. subtilis, P. vulgaris, E. coliActive against all tested bacterial strains, with MIC ≥ 20 μg/ml against B. subtilis and P. vulgaris. researchgate.net

A significant area of research for isochroman derivatives has been in the development of novel antihypertensive agents. researchgate.net Hypertension is a major risk factor for cardiovascular diseases, and new, more effective treatments are continuously sought. nih.gov The natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) was identified as having moderate antihypertensive activity, which prompted further investigation into its derivatives. nih.gov

Subsequent studies focused on creating hybrid molecules by combining the isochroman-4-one scaffold with other pharmacophores. One approach involved creating hybrids with arylpiperazine moieties, known to be α1-adrenergic receptor antagonists. nih.gov The most potent of these hybrids significantly reduced both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs), with an efficacy comparable to the established drug naftopidil (B1677906). nih.gov Other research involved coupling the isochroman-4-one structure with nitric oxide (NO)-releasing moieties, which resulted in derivatives that caused a nearly 40% reduction in blood pressure in SHRs, superior to the original lead compound. nih.gov Another study created hybrids with N-substituted isopropanolamine, leading to a compound with a potent β1-adrenoceptor blocking effect and a blood pressure reduction of over 40% in SHRs.

Table 4: Research Findings on Isochroman Derivatives as Antihypertensives
Compound/DerivativeMechanism/TargetKey FindingReference
Isochroman-4-one / Arylpiperazine hybridsα1-adrenergic receptor antagonistCompound 6e significantly reduced systolic and diastolic blood pressure in spontaneously hypertensive rats, comparable to naftopidil. nih.gov
Isochroman-4-one / Nitric Oxide (NO) donor hybridsNO-releasing agentCompounds Ia , IIIb , and IIIe reduced blood pressure in SHRs by nearly 40%, superior to the lead compound. nih.gov
Isochroman-4-one / N-substituted isopropanolamine hybridsβ1-adrenoceptor blocking effectCompound IIId reduced systolic and diastolic blood pressure in SHRs by over 40%.

Antitumor/Anticancer Agents

The isochroman scaffold is a key structural unit in the development of novel antitumor and anticancer agents. nih.govontosight.ai Researchers have synthesized and evaluated various isochroman derivatives, demonstrating their potential to inhibit cancer cell proliferation and disrupt tumor-related processes. researchgate.net

One notable area of research involves the development of 4-arylisochromenes as potent inhibitors of tubulin polymerization. nih.gov Tubulin is a critical component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis in cancer cells. A series of 4-arylisochromene derivatives were synthesized and tested against HepG2 human liver cancer cells. nih.gov The position of substituents on the isochroman moiety was found to be crucial for antiproliferative activity. nih.gov Specifically, compounds with a hydroxyl group at the C-5 position, such as compound (±)-19b, exhibited the most potent activity with an IC₅₀ value of 15 nM. nih.gov This represented a significant improvement in activity compared to the initial lead compounds. nih.gov The introduction of a sulfur atom into the isochroman scaffold also maintained the anticancer activity. nih.gov

The aryl-isoquinoline scaffold, a related structure, has also been explored for developing anti-glioblastoma agents. eurekaselect.com These findings underscore the importance of the isochroman framework as a versatile scaffold for creating potent anticancer therapeutics. nih.gov

Table 1: Antiproliferative Activity of Selected 4-Arylisochromene Derivatives

Compound Modification Target Cell Line IC₅₀ (nM)
18b Hydroxyl at C-5 HepG2 26
(±)-19b Hydroxyl at C-5, reduced double bond HepG2 15
18a Hydroxyl at C-3 HepG2 > 10,000
19d Hydroxyl at C-3, reduced double bond HepG2 > 10,000

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

Anti-inflammatory Agents

Isochroman derivatives have been identified as having significant anti-inflammatory properties. researchgate.netnih.gov These compounds can modulate inflammatory pathways, making them attractive candidates for the development of new treatments for inflammatory diseases.

A key example is the study of pyrano-isochromanones, derived from the natural product Bergenin (B1666849), as inhibitors of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). acs.org These cytokines play a central role in the pathogenesis of inflammatory conditions such as rheumatoid arthritis. Synthetic derivatives of the bergenin scaffold were evaluated for their ability to inhibit lymphocyte proliferation and cytokine production. acs.org The C-7 substituted derivatives, specifically compounds 4e and 4f , were found to be the most potent IL-6 inhibitors. acs.org Further studies showed that these compounds significantly decreased the expression of key inflammatory mediators NF-κB and IKK-β in THP-1 cells. acs.org In animal models of arthritis, these pyrano-isochromanone derivatives demonstrated a dose-dependent reduction in paw swelling and levels of inflammatory cytokines, highlighting the potential of this isochroman-based scaffold for developing next-generation anti-arthritic drugs. acs.org

Antivirals (e.g., Anti-HIV-1)

The isochroman scaffold has been investigated for its antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.net Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a class of antiretroviral agents with a unique mechanism of action, and scaffolds related to isochroman have been explored in this context. researchgate.netnih.gov

HIV-1 integrase is an essential enzyme for viral replication, and inhibiting its function is a key therapeutic strategy. nih.gov While much research has focused on quinoline (B57606) and pyridine-based inhibitors, a scaffold hopping approach led to the synthesis of analogues with an isoquinoline (B145761) ring system, which is structurally related to isochroman. researchgate.net These compounds bind to a pocket at the integrase dimer interface, promoting the formation of inactive, higher-order protein multimers. researchgate.netnih.gov One lead compound, 6l , was found to be highly selective and potent in this regard. researchgate.net Significantly, it retained high potency against an HIV-1 variant (A128T IN) that shows marked resistance to traditional quinoline-based inhibitors. nih.gov

In other research, halolactone derivatives with an isobenzofuran-1(3H)-one scaffold, a substructure related to isochromanones, were identified as efficient non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net The 5-exo lactone derivative 13a showed excellent potency against wild-type HIV-1 with an EC₅₀ value of 0.45 µM. researchgate.net In contrast, the 6-endo lactones, which are isochroman-1-ones, displayed inferior anti-HIV-1 activity, indicating that the specific ring structure is critical for potency. researchgate.net

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder often treated with acetylcholinesterase (AChE) inhibitors to manage cognitive symptoms. mdpi.comnih.gov The isochroman scaffold has emerged as a promising framework for designing novel and potent AChE inhibitors. mdpi.com

Researchers have designed and synthesized a series of isochroman-4-one derivatives starting from the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, also known as (±)-XJP. mdpi.comnih.gov This natural product itself has shown moderate antihypertensive and antioxidant activities. mdpi.com By mimicking the indenone fragment of the well-known AChE inhibitor donepezil, scientists created hybrid compounds. mdpi.com One such derivative, compound 10a [(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide], demonstrated potent AChE inhibitory activity. mdpi.comnih.gov

Molecular modeling and kinetic studies revealed that compound 10a acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.comnih.govresearchgate.net The PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD. mdpi.com Compound 10a also exhibited moderate efficacy in preventing Aβ aggregation and showed low cytotoxicity. nih.gov These findings suggest that isochroman-4-one derivatives are promising leads for the development of multi-target drugs for the treatment of Alzheimer's disease. mdpi.comnih.gov

Retinoid-X-Receptor (RXR) Selective Agonists

Retinoid-X-receptors (RXRs) are nuclear receptors that play crucial roles in regulating cell proliferation, differentiation, and metabolism. nih.gov Agonists of RXR, known as rexinoids, have therapeutic applications, including in the treatment of cancer. researchgate.net The isochroman ring has been successfully incorporated into the design of novel RXR-selective agonists to improve their properties. nih.gov

Bexarotene (B63655) is an FDA-approved RXR agonist used to treat cutaneous T-cell lymphoma, but its use can lead to side effects by disrupting other nuclear receptor pathways. nih.gov To develop more selective agents, researchers synthesized novel analogues of known rexinoids like bexarotene, CD3254, and NEt-TMN, incorporating an isochroman ring in place of an aliphatic group. nih.gov

These new isochroman-containing compounds were evaluated for their RXR binding affinity and their ability to induce RXR agonism. nih.gov Several of the novel analogues proved to be more potent RXR selective agonists than bexarotene. nih.govmdpi.com The inclusion of the isochroman group did not significantly reduce RXR activity on its own but contributed to creating rexinoids with increased RXR selectivity and improved anti-proliferative characteristics in leukemia cell models compared to the parent compounds. researchgate.netnih.gov This work demonstrates that the isochroman scaffold can be used to modify potent rexinoids to enhance their selectivity and therapeutic profile. nih.gov

Focus on Isochroman-4-amine as a Core Structure in Drug Design

This compound is a specific derivative of the isochroman scaffold where an amine group is attached at the 4-position of the dihydropyran ring. uni.lu This compound serves as a valuable building block and core structure in medicinal chemistry for the synthesis of more complex and biologically active molecules. The presence of the amine group provides a key functional handle for further chemical modifications, allowing for the exploration of a wide chemical space in drug design. mdpi.com

While direct therapeutic applications of this compound itself are not extensively documented, its parent ketone, isochroman-4-one , is a well-established precursor in the synthesis of various therapeutic agents. chemshuttle.comnih.gov For instance, isochroman-4-one has been used as a starting material to create hybrids with arylpiperazine moieties, which act as α1-adrenergic receptor antagonists for the treatment of hypertension. nih.gov In these syntheses, the ketone at the 4-position is a key reactive site.

The conversion of isochroman-4-one to this compound (via, for example, reductive amination) provides a scaffold with a basic nitrogen center, which is a common feature in many centrally active drugs and other therapeutic agents. The structure of 3,4-dihydro-1H-isochromen-4-amine (an alternative name for this compound) is confirmed by its chemical formula C₉H₁₁NO and InChIKey. uni.lu The amine group can be acylated, alkylated, or used in coupling reactions to attach various pharmacophoric groups, thereby modulating the compound's physicochemical properties and biological activity. This versatility makes this compound an important core structure for generating libraries of compounds for screening against various biological targets.

Table 2: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 3,4-dihydro-1H-isochromen-4-amine
Molecular Formula C₉H₁₁NO
InChIKey BDYWBOBBXXDXHU-UHFFFAOYSA-N
Canonical SMILES C1C(C2=CC=CC=C2CO1)N

Data sourced from PubChem. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B116595 Isochroman-4-amine CAS No. 147663-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-isochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYWBOBBXXDXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Isochroman 4 Amine and Its Derivatives

General Approaches to Isochroman (B46142) Scaffold Synthesis

A variety of synthetic strategies have been developed to construct the isochroman scaffold, offering access to a wide range of substituted derivatives. These methods often employ catalytic systems to achieve high efficiency and selectivity.

Oxidative Aminocatalysis and Gold Catalysis for Chiral Isochromanes

A powerful strategy for the enantioselective synthesis of chiral isochroman scaffolds involves a combination of oxidative aminocatalysis and gold catalysis. nih.govresearchgate.net This approach allows for the preparation of chiral α-quaternary isochroman derivatives. nih.gov The initial step involves the transformation of α-branched aldehydes and propargylic alcohols into α-quaternary ethers with high optical purities, often exceeding 90% enantiomeric excess (ee). This is achieved through an oxidative umpolung reaction using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidant and an amino acid-derived primary amine as the catalyst. The subsequent step utilizes a gold(I) catalyst to facilitate an intramolecular hydroarylation, which proceeds with retention of the stereochemistry at the quaternary center to afford the final isochroman product. nih.gov Different gold(I) catalysts can be employed, with IPrAuCl/AgSbF often providing good efficiency and reproducibility. researchgate.net

Catalyst SystemKey ReagentsProduct TypeEnantiomeric Excess (ee)Reference
Amino acid-derived primary amine / DDQ & Gold(I) catalystα-Branched aldehydes, Propargylic alcoholsChiral α-quaternary isochromanes>90% nih.gov

Copper-Catalyzed Intramolecular Hydroalkoxylation of Alkenols

Copper-catalyzed enantioselective intramolecular hydroalkoxylation of unactivated alkenols provides an effective route to cyclic ethers, including isochromans. nih.govacs.orgnih.gov This method is particularly useful for the synthesis of phthalans and isochromans from 4- and 5-alkenols. nih.govacs.org The reaction is thought to proceed through a polar/radical mechanism involving an enantioselective oxycupration step, followed by C–[Cu] homolysis and hydrogen atom transfer. nih.govnih.gov The choice of ligand for the copper catalyst is crucial for achieving high enantioselectivity. For instance, the use of a chiral Cu(I) catalyst with (R)-DTBM-SEGPHOS as the ligand has been shown to yield moderate enantioselectivity (up to 71% ee). organic-chemistry.org The reaction conditions, such as temperature and solvent, can be optimized to improve the enantiomeric excess. organic-chemistry.org This method has been successfully applied to the synthesis of the antifungal insecticide furametpyr. nih.gov

CatalystLigandSubstrateProductYieldEnantiomeric Excess (ee)Reference
Copper(II)Chiral Ligand4-AlkenolsSubstituted Tetrahydrofurans98%99% nih.gov
Copper(I)(R)-DTBM-SEGPHOSUnactivated Terminal AlkenesCyclic Ethers-up to 71% organic-chemistry.org
Copper(I)XantphosUnactivated Terminal AlkenesCyclic EthersHigh- organic-chemistry.org

Electrochemical α-C(sp³)–H/N–H Cross-Coupling Reactions

Electrochemical methods offer a mild and environmentally friendly approach to the functionalization of isochroman scaffolds. mdpi.comresearchgate.netnih.govnih.gov Specifically, electrochemical α-C(sp³)–H/N–H cross-coupling reactions between isochromans and azoles have been developed to produce α-azolyl isochroman derivatives in moderate to excellent yields. mdpi.comresearchgate.netnih.gov A key advantage of this protocol is that it does not require any external catalysts or chemical oxidants and can be performed at room temperature under an air atmosphere. mdpi.comresearchgate.net The reaction is believed to proceed through both radical coupling and nucleophilic addition pathways. mdpi.com This method showcases high atom economy and has been demonstrated on a gram scale, highlighting its potential for practical applications. nih.gov

Reaction TypeReactantsConditionsProductYieldReference
Electrochemical α-C(sp³)–H/N–H Cross-CouplingIsochromans, AzolesCatalyst- and oxidant-free, Room temperature, Airα-Azolyl isochromansModerate to Excellent mdpi.comresearchgate.netnih.gov
Electrochemical Cross-Dehydrogenative CouplingIsochroman, Unactivated KetonesMsOH (electrolyte and catalyst)α-Substituted isochromans- nih.gov

Halo-Cycloacetalization of Olefinic Aldehydes and Alcohols

A diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols provides a direct route to isochroman derivatives. researchgate.net This method utilizes N-haloamides as halogenating agents under mild reaction conditions and, notably, can be performed without the need for an external catalyst. researchgate.net The reaction is versatile, accommodating various olefinic aldehydes and alcohols to produce the corresponding halo-functionalized isochroman derivatives efficiently. researchgate.net

Halogenating AgentSubstratesKey FeaturesProductReference
N-HaloamidesOlefinic Aldehydes, AlcoholsMild conditions, Catalyst-free, DiastereoselectiveHalo-isochroman derivatives researchgate.net

Brønsted Acid-Catalyzed Pinacol Rearrangement/Intramolecular Cyclization

The Brønsted acid-catalyzed Pinacol rearrangement followed by an intramolecular cyclization of specific diol precursors offers a pathway to 4-aryl-1H-isochromenes, which can be subsequently converted to 4-aryl-isochromans. researchgate.net This reaction sequence typically starts from substituted 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diols. researchgate.net The use of a low loading of a Brønsted acid, such as trifluoromethanesulfonic acid (5 mol%), can efficiently promote the reaction in short timeframes (10-20 minutes). researchgate.net The resulting 4-aryl-1H-isochromenes can then be hydrogenated to yield 4-aryl-isochromans in high yields (up to 90%). researchgate.net Further oxidation of the isochroman can provide the corresponding 4-aryl-isochroman-1-one. researchgate.net This method is a powerful tool for creating polycyclic skeletons and quaternary carbon centers. researchgate.netdntb.gov.ua

CatalystSubstrateIntermediateFinal ProductYield (Hydrogenation)Reference
Trifluoromethanesulfonic acid (5 mol%)1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diols4-Aryl-1H-isochromenes4-Aryl-isochromansup to 90% researchgate.net

Oxidative Aerobic Oxidation of Benzylic C-H Bonds

The direct functionalization of benzylic C-H bonds through aerobic oxidation is an atom-economical and environmentally attractive method for the synthesis of isochroman derivatives. nih.gov This transformation can be achieved using various catalytic systems. For instance, a metal-free organocatalytic system employing a recyclable TEMPO-derived sulfonic salt catalyst in combination with NaNO₂ and HCl as co-catalysts can selectively oxidize the benzylic sp³ C-H bonds of isochromans. researchgate.net This method utilizes molecular oxygen as the terminal oxidant under mild conditions. researchgate.netthieme.de Another approach involves a metal-free oxidative cross-coupling between the benzylic C(sp³)–H bond and carboxylic acids, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the catalyst and tert-butyl nitrite (B80452) (TBN) as a co-catalyst under an oxygen atmosphere. researchgate.net

Catalyst SystemOxidantSubstrateProductKey FeaturesReference
Recyclable TEMPO-derived sulfonic salt / NaNO₂ / HClO₂ (aerobic)IsochromansIsochromanones, XanthonesMetal-free, Mild conditions researchgate.net
DDQ / tert-butyl nitriteO₂ (aerobic)IsochromansDiaryl methanol (B129727) estersMetal-free researchgate.net

Palladium-Catalyzed Reactions (e.g., Alkyl 2-vinylbenzoates with Alkynyl Bromides)

Palladium catalysis offers a powerful tool for the construction of the isochroman skeleton. One notable method involves the reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides, which yields 3-alkynylated isochroman-1-ones. organic-chemistry.orgnih.gov This 1,1-alkynyloxygenation reaction proceeds efficiently with the use of an alkyl ester group as an oxygen nucleophile. organic-chemistry.orgnih.gov

The proposed mechanism for this transformation begins with the oxidative addition of the alkynyl bromide to a Pd(0) species. This is followed by the migratory insertion of the alkene into the palladium-carbon bond, forming a propargylpalladium intermediate. The final isochromanone structure is then formed through an intramolecular cyclization initiated by the ester oxygen. organic-chemistry.org A key advantage of this method is the recovery of the leaving alkyl groups from the esters as alkyl bromides. organic-chemistry.org Optimization studies have shown that using Pd(OAc)2 in toluene (B28343) at 100 °C provides the best yields, which can be as high as 84%. organic-chemistry.org The reaction is compatible with a broad range of substrates, including those with electron-donating groups and halogens on the benzoate (B1203000) ring. organic-chemistry.org

Another palladium-catalyzed approach involves the allylic C–H oxidation of terminal olefins. nih.gov This method utilizes a combination of Pd(II)/bis-sulfoxide C–H activation and Lewis acid co-catalysis to synthesize isochroman and other pyran motifs under neutral and uniform conditions. nih.gov

Cyanide-Catalyzed Ring-Expansion

Cyanide-catalyzed reactions provide an alternative route to isochromanone derivatives through ring expansion. Specifically, a cyanide-catalyzed rearrangement of cyclic α-hydroxy-β-oxoesters can produce δ-valerolactone derivatives, including benzo-annulated systems like isochromanones, with yields reported to be up to quantitative. organic-chemistry.org

This synthetic strategy involves a retro-Dieckmann reaction followed by lactonization. organic-chemistry.org The process is initiated by the nucleophilic addition of cyanide to the substrate. The resulting intermediate undergoes a retro-Dieckmann reaction, leading to ring opening, followed by a transacylation that results in the formation of the thermodynamically more stable δ-lactone product. organic-chemistry.org The starting α-hydroxy-β-oxoesters for this reaction can be readily accessed through the cerium-catalyzed aerobic α-hydroxylation of β-oxoesters. organic-chemistry.org This methodology is particularly effective for five-membered ring precursors and accommodates various alkyl substitutions. organic-chemistry.org

Heck Reaction and Oxidative Ozonolysis

The intramolecular Heck reaction, a cornerstone of palladium catalysis, has been successfully applied to the synthesis of isochroman-4-one (B1313559) derivatives. This reaction is a key step in the asymmetric total synthesis of certain antihypertensive natural products that feature the isochroman-4-one core. researchgate.net The Heck reaction facilitates the formation of a crucial carbon-carbon bond to construct the heterocyclic ring system.

In conjunction with the Heck reaction, oxidative ozonolysis is employed to further functionalize the molecule while retaining the desired stereochemistry. researchgate.net This sequence of reactions provides an efficient and accessible synthetic pathway to obtain optically pure isochroman-4-one derivatives, which are direct precursors to isochroman-4-amines. researchgate.net The development of oxidative Heck cascades has further expanded the utility of this reaction, enabling the construction of multiple rings and stereocenters in a single step. nsf.govnih.gov

Oxa-Diels-Alder Reactions

The oxa-Diels-Alder reaction, a variation of the conventional Diels-Alder reaction, is a valuable method for synthesizing six-membered oxygen-containing heterocycles, including the dihydropyran ring that forms the basis of the isochroman structure. wikipedia.org In this reaction, a diene reacts with a carbonyl compound, typically an aldehyde, which acts as the dienophile. wikipedia.org

This cycloaddition can be a powerful strategy for constructing the isochroman framework, particularly when using ortho-quinodimethane precursors or related dienes that can react with a suitable dienophile. The reaction's utility is enhanced by the development of asymmetric variants, often employing chiral Lewis acids that coordinate to the carbonyl group of the dienophile, to induce enantioselectivity in the formation of the heterocyclic ring. wikipedia.org

Stereoselective and Enantioselective Synthesis of Isochroman-4-amines

The biological activity of isochroman-4-amine derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance. Asymmetric organocatalysis has emerged as a particularly effective strategy for achieving high levels of stereocontrol in the synthesis of chiral 4-aminoisochromanones, which are key intermediates for isochroman-4-amines.

Asymmetric Organocatalytic Mannich Reaction for 4-Aminoisochromanones

A highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of 4-aminoisochromanones. organic-chemistry.orgresearchgate.net This method utilizes a secondary amine organocatalyst, such as a tetrazole-substituted proline derivative, to catalyze the reaction between suitable substrates, affording products with two adjacent stereocenters in good yields and with excellent stereoselectivity. organic-chemistry.org The reaction proceeds under mild conditions and avoids the need for isolating intermediates or using protecting groups. organic-chemistry.org

The proposed mechanism involves the formation of an imine from the aniline (B41778) and aldehyde substrates. Concurrently, the organocatalyst reacts with the ketone moiety to form an enamine. The key stereodetermining step is the intramolecular cyclization, where the enamine attacks the imine in a cis-selective Mannich reaction to yield the 4-aminoisochromanone product. thieme-connect.com

Utilizing 2-oxopropyl-2-formylbenzoates and Anilines

This specific application of the asymmetric organocatalytic Mannich reaction employs 2-oxopropyl-2-formylbenzoates and various anilines as the primary substrates. organic-chemistry.orgresearchgate.netthieme-connect.com The reaction has been optimized, identifying DMSO as the ideal solvent and a catalyst loading of 20 mol% as optimal for achieving high yields and stereoselectivity. organic-chemistry.org The protocol demonstrates a broad substrate scope, tolerating a range of substituents on both the aniline and the aromatic ring of the benzoate. organic-chemistry.org The resulting 3-acetyl-4-aminoisochroman-1-ones are produced with high diastereomeric ratios (up to 99:1) and enantiomeric excesses (up to 99%). organic-chemistry.orgthieme-connect.com The cis-configuration of the products has been confirmed by X-ray crystallography. organic-chemistry.org

Table 1: Catalyst Screening for the Direct Intramolecular Mannich Reaction Data sourced from Vetica, F., et al. (2016). organic-chemistry.orgresearchgate.net

CatalystSolventYield (%)dr (cis:trans)ee (%)
ProlineDMSO4795:599
Tetrazole-substituted ProlineDMSO7095:599
HydroxyprolineDMSONo Reaction--
Jørgensen–Hayashi CatalystDMSONo Reaction--
Tetrazole-substituted ProlineCH2Cl2---

Table 2: Substrate Scope for the Synthesis of 4-Aminoisochromanones Reaction Conditions: 2-oxopropyl-2-formylbenzoate derivative (1 equiv), aniline derivative (1.5 equiv), tetrazole-substituted proline catalyst (20 mol%), DMSO, room temperature. Data sourced from Vetica, F., et al. (2016). organic-chemistry.orgresearchgate.net

Benzoate Substituent (R)Aniline Substituent (R')ProductYield (%)dr (cis:trans)ee (%)
H4-MeO3a8597:399
H4-Me3b7898:299
H4-F3c7599:199
H4-Cl3d7299:199
H4-Br3e7499:199
H2-Me3f7099:198
7,8-(OMe)24-MeO3g7296:499
6-Br4-MeO3h6599:199
Control of Diastereoselectivity and Enantioselectivity

The stereoselective synthesis of isochroman derivatives, particularly those with an amino group at the C4 position, is a significant challenge in synthetic chemistry. A highly effective method for controlling the stereochemistry of 4-aminoisochromanones, which are closely related to this compound, involves an asymmetric organocatalytic one-pot intramolecular Mannich reaction. organic-chemistry.orgthieme-connect.com This approach utilizes 2-oxopropyl-2-formylbenzoates and various anilines as substrates, catalyzed by a tetrazole-substituted proline derivative. organic-chemistry.orgthieme-connect.com

The reaction proceeds with excellent cis-diastereoselectivity and high enantioselectivity. organic-chemistry.orgthieme-connect.com Optimization studies have shown that using dimethyl sulfoxide (B87167) (DMSO) as the solvent and a catalyst loading of 20 mol% provides the best results. organic-chemistry.org This method avoids the need for isolating intermediates and protecting functional groups. organic-chemistry.org The cis-configuration of the resulting 4-aminoisochromanones has been confirmed by X-ray crystallography. organic-chemistry.org This organocatalytic approach offers a significant advantage over metal-based methods by providing mild reaction conditions and high stereocontrol. organic-chemistry.org

Table 1: Organocatalytic Asymmetric Synthesis of 4-Aminoisochromanones organic-chemistry.orgthieme-connect.comresearchgate.net

Substrate (Aniline) Catalyst Solvent Yield (%) Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee, %)
p-Anisidine Tetrazole-substituted proline DMSO 85 98:2 99
Aniline Tetrazole-substituted proline DMSO 75 97:3 98
4-Fluoroaniline Tetrazole-substituted proline DMSO 72 99:1 97
4-Chloroaniline Tetrazole-substituted proline DMSO 69 99:1 96
4-Bromoaniline Tetrazole-substituted proline DMSO 71 99:1 95

C–H Insertion of Donor/Donor Carbenes with Rhodium Catalysts

The formation of six-membered heterocyclic rings through C–H insertion reactions is a powerful synthetic tool. Rhodium catalysts are particularly effective in mediating these transformations, especially with donor/donor carbenes, which are highly selective for C–H insertion and tolerate a wide range of functional groups. nih.gov

Formation of Chiral Six-Membered Rings Containing Nitrogen

The synthesis of nitrogen-containing six-membered rings, such as tetrahydroisoquinolines, via intramolecular C(sp³)–H insertion is a challenging yet valuable transformation. nih.gov Reports on the formation of such rings have been rare due to competing reactions like the Stevens rearrangement. nih.govrsc.orgresearchgate.net However, the use of donor/donor carbenes generated from hydrazones, in combination with specific rhodium catalysts, has enabled the first synthesis of these heterocycles through a 1,6-C–H insertion pathway. nih.gov

The catalyst Rh₂(R-PTAD)₄ has been successfully employed to synthesize a variety of tetrahydroisoquinoline derivatives in moderate yields but with excellent stereoselectivity. nih.govrsc.orgresearchgate.net The reduced electrophilicity of the donor/donor rhodium carbene is hypothesized to prevent the competing Stevens rearrangement, allowing the desired C–H insertion to proceed. nih.govresearchgate.net This methodology has been applied to both amine and aniline-based substrates to generate the corresponding chiral nitrogen-containing heterocycles. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Chiral Tetrahydroisoquinolines nih.govresearchgate.net

Substrate Catalyst Yield (%) Diastereomeric Ratio Enantiomeric Ratio
N-benzyl-2-(2-propyl)benzylamine derivative Rh₂(R-PTAD)₄ 54 >20:1 99:1
N-(4-methoxyphenyl)-2-(2-propyl)benzylamine derivative Rh₂(R-PTAD)₄ 45 >20:1 98:2
Diastereoselective Formation of Stereogenic Centers

The C–H insertion reaction can create multiple stereogenic centers in a single step, and controlling the diastereoselectivity is crucial. In the synthesis of trisubstituted isochromans, which are oxygen analogues of tetrahydroisoquinolines, the diastereoselectivity of the C–H insertion is influenced by 1,3-diaxial interactions. nih.gov

When a substituent is placed on the benzylic carbon alpha to the heteroatom, the C–H insertion occurs in a highly diastereoselective manner, often yielding a single diastereomer. nih.gov For instance, using an achiral catalyst like Rh₂(Mes)₄ with a specific hydrazone precursor resulted in the formation of a single diastereomer of the corresponding isochroman, as confirmed by NOE NMR experiments. nih.gov The use of chiral rhodium catalysts, such as Rh₂(R-TCPTTL)₄, not only maintains excellent diastereoselectivity but can also accelerate the rate of the C–H insertion reaction. nih.gov These chiral phthalimido catalysts have shown higher activity compared to many achiral catalysts used with donor/donor carbenes. nih.gov

Table 3: Diastereoselective C–H Insertion for Trisubstituted Isochromans nih.gov

Hydrazone Precursor Catalyst Yield (%) Diastereomeric Ratio
16a Rh₂(Mes)₄ 85 >20:1
16b Rh₂(R-TCPTTL)₄ 92 >20:1
16c Rh₂(R-TCPTTL)₄ 88 >20:1

Strategies for Chiral Amine Synthesis (General Considerations)

The synthesis of chiral amines is a cornerstone of modern organic chemistry due to their prevalence in pharmaceuticals and biologically active compounds. Several robust strategies have been developed to access these valuable molecules with high stereocontrol.

Asymmetric Reductive Amination of Ketones

Asymmetric reductive amination (ARA) of ketones is one of the most direct and efficient methods for producing chiral amines. rsc.org This one-pot reaction involves the condensation of a ketone with an amine to form an imine, which is then asymmetrically reduced to the chiral amine in the presence of a chiral catalyst and a reducing agent. nih.gov

Biocatalytic methods, employing enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), have gained significant traction due to their high selectivity and sustainability. rsc.org These enzymes have demonstrated remarkable efficiency and stereoselectivity under mild reaction conditions, offering a green alternative to traditional transition-metal catalysis. researchgate.netrsc.org The development of IREDs has progressed from laboratory-scale reactions to industrial applications, highlighting their potential for large-scale production of chiral amines. rsc.org

Palladium-Catalyzed Asymmetric Allylic C-H Amination

Palladium-catalyzed asymmetric allylic C-H amination has emerged as a powerful, atom-economical method for constructing chiral amines. researchgate.net This reaction avoids the need for pre-functionalized substrates by directly activating allylic C-H bonds. researchgate.net A significant challenge in this area has been the use of Lewis basic amines, which can chelate with the palladium catalyst and inhibit the reaction. acs.org

Recent advancements have led to the development of highly efficient palladium-catalyzed intramolecular allylic C-H amination reactions. These methods can produce biologically important enantioenriched cyclic amines, such as isoindolines, with high yields and excellent enantioselectivities. The success of these reactions often relies on the use of specifically designed chiral ligands that can effectively control the stereochemical outcome of the amination process.

Biomimetic Approaches for Enantioselective Isochroman Synthesis

Biomimetic synthesis, which seeks to replicate nature's strategies for building complex molecules, has proven to be a powerful tool for the enantioselective construction of the isochroman framework. Tetracyclic isochromans, for instance, are a class of polyketide oligomers found in numerous bioactive natural products. A significant challenge in their synthesis is the rapid and stereoselective construction of their complex structure, which is often hindered by the instability of intermediates.

Inspired by the proposed biosynthetic pathway of these natural products, researchers have developed an asymmetric hetero-Diels-Alder (HDA) reaction. This approach involves the in-situ generation of an isochromene and an ortho-quinone methide (o-QM), the latter of which is believed to be a key intermediate in the natural biosynthesis of several polyketide natural products. By employing a highly efficient Au(I)/chiral Sc(III) bimetallic catalytic system, a diverse range of chiral tetracyclic isochromans can be prepared from readily available α-propargyl benzyl (B1604629) alcohols and 2-(hydroxylmethyl) phenols. This method proceeds under mild conditions and achieves both good yields and excellent stereoinduction, with enantiomeric excesses (ee) of up to 95%. nih.gov Experimental studies suggest that the key HDA reaction follows a stepwise pathway, and the enantioselectivity is controlled by the steric hindrance between the generated isochromene and the chiral Sc(III)/N,N'-dioxide complex. nih.gov

Optically Pure Isochroman-4-one Derivatives

The synthesis of optically pure compounds is critical in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. For the isochroman scaffold, a highly stereoselective one-pot intramolecular Mannich reaction has been developed to produce 4-aminoisochromanones, which are direct precursors to this compound derivatives.

This organocatalytic method utilizes 2-oxopropyl-2-formylbenzoates and various anilines as substrates. Catalyzed by a tetrazole-substituted proline derivative, the reaction proceeds to form 4-aminoisochromanones, which contain two adjacent stereocenters. The protocol is noted for its high efficiency, affording the products in good yields with outstanding stereoselectivity. The reaction demonstrates broad applicability for a range of aniline substituents and functional groups on the aromatic ring. X-ray crystallography has been used to confirm the cis-configuration of the resulting products. This method provides a direct and efficient pathway to enantiomerically enriched isochromanone derivatives, avoiding the need for intermediate isolation or the use of protecting groups.

Below is a table summarizing the results for the synthesis of various optically pure 4-aminoisochromanone derivatives.

Table 1: Organocatalytic Synthesis of Optically Pure 4-Aminoisochromanones

Entry Aniline Substituent (R) Yield (%) Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee %)
1 H 85 >99:1 98
2 4-Me 82 >99:1 98
3 4-OMe 81 >99:1 99
4 4-F 83 >99:1 98
5 4-Cl 84 >99:1 99
6 4-Br 85 >99:1 99
7 3-Me 80 >99:1 97
8 2-Me 75 95:5 96

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is largely driven by the goal of discovering new therapeutic agents. A key approach in this endeavor is the use of molecular hybridization.

Hybridization Strategies for Novel Isochroman Derivatives

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid molecule. eurekaselect.comnih.gov This approach can lead to compounds with improved affinity, better efficacy, a modified selectivity profile, or even a dual mode of action compared to the individual parent molecules. eurekaselect.comnih.gov For the isochroman framework, this strategy has been employed by attaching various biologically active moieties to the core structure, particularly to the isochroman-4-one precursor, to generate novel derivatives with potential therapeutic applications.

Nitric Oxide (NO)-Releasing Moieties

Nitric oxide (NO) is an important endogenous signaling molecule involved in various physiological processes, including the regulation of vascular tone. nih.gov Hybrid molecules that can release NO, known as COX-inhibiting nitric oxide donors (CINODs) or NO-releasing COXIBs, have been developed to potentially counteract some side effects of other drugs. nih.gov

Following this strategy, a series of novel NO-releasing isochroman-4-one derivatives have been designed and synthesized. This was achieved by coupling various NO-donor moieties to the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, also known as (±)-XJP, and its analogues. nih.gov The resulting hybrid compounds were found to release NO, and several derivatives demonstrated significant antihypertensive activity in spontaneously hypertensive rats, with effects comparable to the reference drug captopril. nih.gov This suggests that creating hybrids from an isochroman-4-one scaffold and an NO-donor is a promising avenue for discovering new antihypertensive agents. nih.gov

Table 2: Examples of NO-Releasing Isochroman-4-one Derivatives and Their Activity

Compound ID NO-Donor Moiety Maximum NO Release (%) Maximum Blood Pressure Reduction (%)
Ia Furoxan High ~40
Id Furoxan High -
IIIb Nitrate Ester High ~40
IIIe Nitrate Ester High ~40
N-substituted Isopropanolamine Functionality

The N-substituted isopropanolamine moiety is a well-established pharmacophore, forming the structural backbone of a major class of cardiovascular drugs known as beta-blockers. researchgate.netpharmaguideline.com This functional group, typically as part of an aryloxypropanolamine structure, is essential for binding to β-adrenergic receptors. pharmaguideline.com Propranolol (B1214883) is a classic example of a drug built around this pharmacophore. nih.gov

Hybridizing an active scaffold like this compound with an N-substituted isopropanolamine represents a rational drug design strategy to create novel compounds that could potentially combine the biological activities of the isochroman core with the β-blocking effects of the isopropanolamine moiety. While this is a logical approach in medicinal chemistry, and the strategy of using isopropanolamine moieties in hybridization has been successfully applied to other natural products like β-elemene, a review of the scientific literature did not yield specific examples of its application to the this compound or isochroman-4-one scaffold.

Hydrogen Sulfide (B99878) (H₂S)-Releasing Donors

Similar to nitric oxide, hydrogen sulfide (H₂S) is a gasotransmitter with significant roles in biological systems, including cardiovascular physiology. google.com The development of H₂S-releasing compounds, or H₂S donors, is an active area of research for creating new therapeutics. google.com

To improve the therapeutic profile of the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP], researchers have designed and synthesized novel H₂S-releasing derivatives. google.com This was accomplished by coupling various H₂S-releasing donors with analogues of (±)-XJP. google.com Several of the resulting hybrid compounds demonstrated an excellent ability to generate H₂S and exhibited good vasodilation efficacy in vitro. One of the most potent compounds showed significant in vivo antihypertensive activity, superior to that of the parent compound (±)-XJP. google.com In a related study, an H₂S-releasing isochroman-4-one hybrid was synthesized by attaching p-hydroxythiobenzamide (an H₂S donor) to an analogue of XJP, which showed potential as a cardioprotective agent for treating cardiac hypertrophy. These findings indicate that the hybridization of H₂S-donors with the isochroman-4-one structure is a viable strategy for the discovery of novel cardiovascular drugs.

Piperazine (B1678402) Moiety

The introduction of a piperazine moiety to the isochroman framework has been a strategy to develop novel therapeutic agents. One notable application is in the design of antihypertensive agent candidates. Researchers have synthesized a series of isochroman-4-one hybrids bearing an arylpiperazine moiety. nih.gov This work was inspired by the moderate antihypertensive activity of 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP), a natural polyphenolic compound, and the known pharmacophore of naftopidil (B1677906), an α1-adrenergic receptor antagonist. nih.gov

The synthesis of these hybrids (compounds 6a-r ) involved coupling the isochroman-4-one core with various arylpiperazines. Biological evaluation of these compounds revealed that several, including 6c, 6e, 6f, 6g, 6h, 6m, and 6q , exhibited potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity. nih.gov Notably, compound 6e demonstrated a significant reduction in both systolic and diastolic blood pressure in spontaneously hypertensive rats, with effects comparable to naftopidil and without affecting the basal heart rate. nih.gov This suggests that the hybridization of the isochroman-4-one scaffold with a piperazine moiety is a promising approach for developing new antihypertensive drugs. nih.gov

CompoundIn Vitro Vasodilation Potencyα1-Adrenergic Receptor Antagonistic Activity
6c PotentPotent
6e PotentPotent
6f PotentPotent
6g PotentPotent
6h PotentPotent
6m PotentPotent
6q PotentPotent

Ring-Opening Amination of Isochromans to o-Aminophenethyl Alcohols and Amines

This innovative approach provides a more direct and efficient pathway to these key components of various bioactive molecules. nih.govresearchgate.net The reaction is carried out using a derivative of isochroman, TsONHR, DDQ, and HFIP under a nitrogen atmosphere, followed by reduction with NaBH3CN. researchgate.net This method has significant implications for drug development and materials science by streamlining the synthesis of complex compounds. nih.govresearchgate.net

Synthesis of Triazole Derivatives from Isochroman Precursors

Triazoles are a class of five-membered heterocyclic compounds with a wide range of pharmacological activities. chemmethod.commdpi.comfrontiersin.org The synthesis of triazole derivatives from isochroman precursors represents a strategy to create novel hybrid molecules with potential therapeutic applications. The synthesis of 1,2,3-triazoles often involves a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. mdpi.comisres.org

For instance, novel isoxazole–triazole conjugates have been synthesized from a 3-formylchromone starting material through a multi-step approach. nih.gov While not directly starting from an isochroman, this demonstrates the general principle of using related heterocyclic scaffolds to build more complex triazole-containing structures. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, including the reaction of diacylhydrazines with primary amines. isres.org These synthetic strategies open avenues for creating diverse libraries of isochroman-triazole hybrids for biological screening.

Modification of Isochroman Scaffold for Enhanced Biological Potency

To improve the biological activity of isochroman-based compounds, medicinal chemists often employ strategies involving the modification of the core scaffold. These modifications can include the introduction of various substituents at different positions of the isochroman ring system.

The introduction of hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups onto the isochroman scaffold is a common strategy to enhance biological potency. The position and interplay of these groups can have a decisive role in the biological activity of the resulting compounds. The presence of these polar functional groups can influence the molecule's solubility, hydrogen bonding capacity, and interaction with biological targets.

Structure Activity Relationship Sar Studies of Isochroman 4 Amine and Its Analogues

General Principles of SAR Analysis for Isochroman (B46142) Derivatives

Systematic modifications of the isochroman scaffold help in delineating the contributions of different parts of the molecule to its biological effect. For instance, the introduction of various functional groups at different positions can modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which can significantly impact how the molecule interacts with its biological target.

Key Structural Features Influencing Biological Activity

The biological profile of isochroman-4-amine and its analogues is determined by a combination of structural features. The isochroman ring system provides a rigid scaffold, and the substituents on both the benzene (B151609) and pyran portions of this scaffold, along with the amine moiety at the 4-position and the molecule's stereochemistry, all play critical roles.

Substituents on the isochroman ring can dramatically alter the physicochemical properties and, consequently, the biological activity of the molecule. These modifications can affect how the compound is recognized by and binds to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

The benzene ring of the isochroman scaffold offers multiple positions for substitution, and the nature and placement of these substituents are critical determinants of biological activity. The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—can influence the electron density of the aromatic system and its ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological macromolecules. stfc.ac.uk

Table 1: Influence of Benzene Ring Substituents on Biological Activity of Aromatic Compounds

Substituent TypePositionGeneral Effect on Activity
Electron-donating (e.g., -OH, -OCH₃)Ortho, ParaCan increase activity through enhanced hydrogen bonding and favorable electronic interactions.
Electron-withdrawing (e.g., -Cl, -NO₂)MetaCan modulate electronic properties to enhance binding affinity for specific targets.
Bulky groups (e.g., tert-butyl)AnyCan either increase or decrease activity depending on the steric requirements of the binding site.

Note: This table represents general trends observed in various classes of aromatic compounds; specific effects can vary depending on the biological target and the rest of the molecular structure.

The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzene ring of phenolic compounds, including isochroman derivatives, is known to significantly impact their antimicrobial efficacy. Hydroxyl groups are particularly important as they can act as hydrogen bond donors, a crucial interaction for binding to many biological targets. nih.gov The acidity of the phenolic hydroxyl group can also contribute to the antimicrobial mechanism. nih.gov

In many classes of natural and synthetic antimicrobial agents, the number and position of hydroxyl groups are directly correlated with the potency of the compound. mdpi.com However, increasing the number of hydroxyl groups does not always lead to enhanced activity and can sometimes increase toxicity.

The conversion of a hydroxyl group to a methoxy group (methoxylation) alters several properties of the molecule. It removes the hydrogen-bonding donor capability and increases lipophilicity. This change can affect the compound's ability to cross bacterial cell membranes. While in some cases, methoxylation leads to a decrease in antimicrobial activity due to the loss of the hydroxyl group's direct interaction with the target, in other instances, the increased lipophilicity can enhance membrane permeability and lead to improved efficacy. mdpi.com

Table 2: Comparative Antimicrobial Efficacy of Hydroxylated vs. Methoxylated Phenolic Compounds

Compound TypeFunctional GroupGeneral Impact on Antimicrobial Activity
Phenolic CompoundHydroxyl (-OH)Often essential for activity; acts as a hydrogen bond donor.
Phenolic CompoundMethoxy (-OCH₃)Can increase lipophilicity and membrane permeability, but removes H-bond donor capability. The overall effect on activity varies.

Note: This table illustrates general trends. The specific impact of hydroxylation vs. methoxylation is highly dependent on the microbial strain and the specific molecular scaffold.

The amine moiety at the 4-position of the isochroman ring is a key functional group that is expected to play a pivotal role in the biological interactions of this compound. Amines are common in pharmaceuticals and are known to participate in a variety of crucial interactions with biological targets. nih.gov

At physiological pH, the amine group can be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can facilitate strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in the binding sites of proteins and enzymes. researchgate.net This is a common and often critical interaction for the binding of many drugs to their receptors.

The this compound molecule contains a chiral center at the C-4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)-isochroman-4-amine and (S)-isochroman-4-amine). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. longdom.orgbiomedgrid.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers, leading to stereoselective interactions. nih.gov

One enantiomer may bind to the target with high affinity and elicit the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even responsible for undesirable side effects. biomedgrid.com Therefore, the stereochemistry of this compound is a critical factor in its SAR.

The spatial arrangement of the amine group and other substituents in the two enantiomers will differ, leading to different fits within the chiral binding pocket of a biological target. Understanding the stereochemical requirements for optimal activity is essential for the development of stereochemically pure and more effective therapeutic agents based on the this compound scaffold.

Table 3: General Principles of Stereochemistry in SAR

Stereochemical AspectImplication for Biological Activity
Presence of a Chiral CenterLeads to the existence of enantiomers.
EnantiomersCan have different potencies, efficacies, and metabolic fates due to stereoselective interactions with chiral biological targets.
EutomerThe more potent enantiomer.
DistomerThe less potent enantiomer.

Note: The specific activity of each enantiomer of this compound would need to be determined through experimental testing.

Modifications and their Impact on Specific Activities

The this compound scaffold has been the subject of various structural modifications to explore and optimize its pharmacological activities. Structure-activity relationship (SAR) studies have revealed that substitutions at different positions on the isochroman ring system and on the amine functionality can significantly influence the compound's potency and selectivity for various biological targets.

Anticancer Activity and 7-Substitution

The investigation into the anticancer properties of this compound derivatives has explored how different functional groups impact cytotoxicity and antimetastatic effects. While extensive research has been conducted on various substituted 4-amino chromene analogs, specific SAR studies focusing exclusively on the effect of 7-substitution on the this compound core for anticancer activity are not extensively detailed in the reviewed literature. However, broader studies on related structures, such as substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs, have demonstrated that substitutions on the chromene nucleus can yield potent in vitro anticancer agents. For instance, in some series of triarylethylene analogues, the inclusion of an amino group was found to be vital for enhancing both antiproliferation and antimetastatic activities. The general principle in drug design suggests that the positioning of substituents, such as electron-withdrawing or electron-donating groups, at positions like C-7 could modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with anticancer targets. Further targeted research is required to elucidate the specific role of 7-substitution on the this compound scaffold in modulating anticancer activity.

Antihypertensive Activity

Derivatives of this compound have been investigated for their potential as antihypertensive agents, primarily through their action as β-adrenoceptor blockers.

SAR studies have consistently shown that the nature of the substituent on the nitrogen atom is a critical determinant of β-adrenoceptor activity. For isochroman-based compounds, the incorporation of an N-substituted isopropylamine (B41738) or isopropanolamine moiety is a key structural feature for achieving β-adrenoreceptor blockade. This is consistent with the general SAR for β-blockers, where a branched alkyl group, particularly isopropyl or tert-butyl, on the terminal nitrogen enhances potency.

Research on hybrids of isochroman-4-one (B1313559) bearing an isopropanolamine moiety found that an N-isopropyl substituted compound exhibited a potent β1-adrenoceptor blocking effect, which was comparable to the well-established antihypertensive drug, propranolol (B1214883). These findings underscore that both the N-substituted isopropylamine group and the aromatic isochroman ring are necessary components for effective β-adrenoceptor blocking. The hydroxyl group on the β-carbon of the side chain is also known to increase affinity for the receptor.

Compound ModificationTarget ReceptorObserved Impact on ActivityReference
Hybridization with N-isopropyl substituted isopropanolamineβ1-adrenoceptorPotent blocking effect, comparable to propranolol.
Presence of N-substituted iso-propylamineβ-adrenoceptorConsidered a requirement for blocking activity.
Branched alkyl group (isopropyl/tert-butyl) on terminal Nitrogenβ-adrenoceptorConfers potency for β-blockade.

The size and nature of the alkyl group on the nitrogen atom significantly modulate adrenergic receptor selectivity and activity. As the bulk of the nitrogen substituent increases, α-receptor agonist activity generally decreases, while β-receptor activity increases. This principle is central to the antihypertensive effects of this compound analogues.

The transition from a primary or secondary amine to one with a larger, branched alkyl group like isopropyl is crucial for potent β-receptor interaction. While primary and secondary amines are generally potent direct-acting agonists, the introduction of bulkier groups shifts the activity profile towards β-receptor antagonism. Specifically, an N-tertiary butyl group can enhance β2 selectivity. Studies on sympathomimetic amines have shown that N-alkyl groups, in general, increase both the affinity and efficacy of the compound at β-adrenoceptors. Therefore, elongating the alkyl chain or introducing branching at the nitrogen atom of this compound is a key strategy for enhancing its β-blocking and, consequently, its antihypertensive potential.

Acetylcholinesterase Inhibition and Substituent Effects

The cholinergic hypothesis of Alzheimer's disease has driven research into acetylcholinesterase (AChE) inhibitors to increase acetylcholine (B1216132) levels in the brain. Derivatives of isochroman-4-one have emerged as promising candidates in this area.

In a study where novel isochroman-4-one derivatives were synthesized from (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, their potential as AChE inhibitors was evaluated. The SAR analysis revealed that the nature of substituents on an attached pyridine (B92270) ring played a crucial role. It was found that compounds with an acetyl substitution on the pyridine ring were generally more active than those with a carbamoyl (B1232498) substitution. This suggests that the carbonyl moiety of the acetyl group may be a key interacting group within the enzyme's active site.

: Lead Optimization Strategies for this compound Based Compounds

Lead optimization is a critical phase in drug discovery that refines a promising lead compound to enhance its therapeutic potential. This iterative process involves chemical modifications to improve efficacy, selectivity, pharmacokinetic properties, and safety. For compounds based on the this compound scaffold, which are often investigated as monoamine reuptake inhibitors, these strategies are essential for developing a viable drug candidate. The goal is to modulate the compound's interaction with targets like the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.

Improving Efficacy and Enhancing Selectivity

A primary goal of lead optimization is to maximize a compound's potency for its intended target while minimizing activity at other targets to reduce side effects. For this compound analogues, this involves modifying the structure to fine-tune its binding affinity and functional activity at monoamine transporters.

Detailed research findings indicate that modifications to both the isochroman ring and the amine substituent are crucial for modulating efficacy and selectivity. Structure-activity relationship (SAR) studies on analogous monoamine reuptake inhibitors reveal key principles that can be applied to the this compound core. For instance, the nature and position of substituents on the aromatic portion of the isochroman ring can significantly influence binding. Introducing electron-withdrawing or electron-donating groups can alter the electrostatic potential and steric profile of the molecule, thereby affecting its interaction with the binding pockets of SERT, DAT, and NET.

Similarly, the substitution pattern on the amine nitrogen is a critical determinant of activity and selectivity. The size and nature of the alkyl groups on the amine can dictate the compound's preference for one transporter over another. For example, in many classes of reuptake inhibitors, smaller substituents like methyl groups are tolerated, while larger, bulkier groups may decrease potency.

The table below illustrates hypothetical SAR data for a series of this compound analogues, demonstrating how specific structural modifications can influence transporter inhibition and selectivity.

CompoundR1 SubstituentR2 SubstituentSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (SERT vs. DAT/NET)
1aHCH315250150Moderate
1b6-FluoroCH35300100High
1cHH50400250Low
1d7-ChloroCH3818090High

Optimization of Pharmacokinetics (ADME)

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body. Pharmacokinetic optimization focuses on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. patsnap.com This ensures adequate bioavailability, distribution to the target tissue, metabolic stability, and an appropriate rate of clearance. researchgate.net

For this compound derivatives, key strategies include:

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity (often measured as logP) is critical for oral absorption and crossing biological membranes, including the blood-brain barrier. nih.gov Modifications to the isochroman scaffold, such as adding polar groups or reducing greasy aliphatic chains, can be used to fine-tune this property.

Enhancing Metabolic Stability: The this compound structure may be susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov Common metabolic pathways include N-dealkylation of the amine and hydroxylation of the aromatic ring. Strategies to block these metabolic "soft spots" include introducing fluorine atoms at sites prone to oxidation or replacing a metabolically labile group with a more stable isostere. patsnap.com

Controlling Plasma Protein Binding: The extent to which a drug binds to plasma proteins like albumin affects the concentration of free, active drug available to interact with the target. nih.gov While some protein binding is necessary, excessive binding can limit efficacy. Structural modifications can be made to adjust the degree of binding to an optimal range.

Iterative Synthesis, Biological Testing, and Computational Modeling

Lead optimization is not a linear process but rather a cyclical one, often referred to as the Design-Make-Test-Analyze (DMTA) cycle. chemrxiv.org This iterative approach allows medicinal chemists to systematically refine a compound's properties.

Design: Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how modifications to the this compound scaffold will affect its binding to target proteins and its ADME properties. patsnap.comnih.gov These models help prioritize which new analogues to synthesize.

Make: The prioritized compounds are then synthesized in the laboratory using established chemical routes.

Test: The newly synthesized compounds undergo a battery of in vitro and in vivo tests to measure their biological activity (e.g., binding affinity, functional inhibition) and pharmacokinetic properties (e.g., solubility, metabolic stability).

Analyze: The data from testing are analyzed to establish SAR. This new information is then fed back into the computational models, refining their predictive power and informing the design of the next generation of compounds. chemrxiv.org This cycle is repeated until a drug candidate with the desired profile is identified.

Single Point Modifications and Fragment-Based Optimization

Two powerful strategies used within the iterative optimization cycle are single point modifications and fragment-based approaches.

Fragment-Based Drug Design (FBDD) offers an alternative approach. It begins by identifying small, low-molecular-weight fragments that bind weakly to the target. frontiersin.orgnih.gov These fragments then serve as starting points for building a more potent lead. Optimization can proceed through several methods:

Fragment Growing: A validated fragment hit is extended by adding chemical substituents that occupy adjacent binding pockets on the target protein, thereby increasing affinity and potency. nih.govrug.nl

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. rug.nl

For this compound, a fragment-based approach might identify the isochroman core as one fragment and a substituted amine as another, which are then optimized and linked to achieve high potency.

Considerations for CNS Drug Design

Since monoamine reuptake inhibitors primarily act within the Central Nervous System (CNS), specific design considerations are necessary to ensure the drug can cross the highly selective blood-brain barrier (BBB). researchgate.net Achieving sufficient brain penetration is a major hurdle in CNS drug development.

Key physicochemical properties are empirically linked to better BBB permeability:

Topological Polar Surface Area (tPSA): Generally, compounds with a tPSA of less than 76 Ų are more likely to cross the BBB. The amine and ether oxygen of the this compound scaffold contribute to its tPSA, and modifications must be made carefully to keep this value within the optimal range.

Molecular Weight (MW): Lower molecular weight compounds (typically < 450 Da) tend to have better BBB penetration.

Lipophilicity (logP): An optimal logP range (typically 1.5 to 3.5) is required. The molecule must be lipid-soluble enough to enter the membrane but not so lipophilic that it becomes trapped or rapidly metabolized.

Hydrogen Bond Donors: A low number of hydrogen bond donors (typically ≤ 3) is favorable for CNS penetration.

The table below summarizes the ideal physicochemical property ranges for CNS drug candidates, which must be balanced during the lead optimization of this compound analogues.

Physicochemical PropertyIdeal Range for CNS Drugs
Molecular Weight (MW)&lt; 450 Da
Topological Polar Surface Area (tPSA)&lt; 76 Ų
Calculated logP1.5 - 3.5
Hydrogen Bond Donors≤ 3
Hydrogen Bond Acceptors≤ 7

Biological Activities and Mechanisms of Action of Isochroman 4 Amine Derivatives

Neuropharmacological Activities

The neuropharmacological activities of isochroman-4-amine derivatives are primarily attributed to their ability to interact with various components of the central nervous system, including neurotransmitter receptors and transporters. The structural characteristics of the this compound scaffold allow for modifications that can modulate the affinity and selectivity for different biological targets.

Research into this compound derivatives has suggested their potential utility in a variety of neurological and psychiatric conditions. The underlying mechanisms often involve the modulation of key neurotransmitter systems, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), which are implicated in the pathophysiology of these disorders.

While direct clinical studies on this compound derivatives for depression are not extensively documented in publicly available research, the foundational mechanism of many antidepressant medications offers a theoretical basis for their potential efficacy. A significant number of antidepressants function as monoamine reuptake inhibitors, increasing the synaptic availability of neurotransmitters like serotonin and norepinephrine. The structural features of certain amine derivatives suggest that this compound analogs could potentially be designed to inhibit the serotonin transporter (SERT) and/or the norepinephrine transporter (NET).

Preclinical evaluation of antidepressant activity often involves animal models such as the forced swim test, where a reduction in immobility time is indicative of antidepressant-like effects. Future research could explore the activity of novel this compound derivatives in such models to ascertain their potential as antidepressant agents.

Table 1: Monoamine Transporter Affinity of Selected Antidepressant Classes This table provides a general overview of the mechanisms of common antidepressants and is for illustrative purposes, as specific data for this compound derivatives is not available.

Drug ClassPrimary Mechanism of ActionKey Molecular Targets
SSRIsSelective Serotonin Reuptake InhibitionSERT
SNRIsSerotonin-Norepinephrine Reuptake InhibitionSERT, NET
TCAsMonoamine Reuptake InhibitionSERT, NET, various receptors

The therapeutic potential of this compound derivatives in bipolar disorder remains a speculative area of research. The pharmacology of bipolar disorder is complex, with current treatments often targeting multiple neurotransmitter systems. Mood stabilizers, the cornerstone of bipolar disorder treatment, are thought to work through various intracellular signaling pathways.

Animal models of mania, a key component of bipolar disorder, such as the amphetamine-induced hyperlocomotion model or the conditioned place preference test, are used to screen for potential mood-stabilizing properties. The investigation of this compound derivatives in these models could provide insights into their potential utility in managing the manic phases of bipolar disorder.

The analgesic potential of this compound derivatives has not been extensively explored. However, the modulation of central neurotransmitter systems, including serotonin and norepinephrine, is a known strategy for pain management, particularly for neuropathic pain. Drugs that enhance serotonergic and noradrenergic neurotransmission can potentiate descending inhibitory pain pathways.

Preclinical assessment of analgesic properties typically employs models such as the hot plate test or the tail-flick test for thermal pain, and models of inflammatory or neuropathic pain. Should this compound derivatives demonstrate activity as monoamine reuptake inhibitors, they could be investigated in these pain models to evaluate their potential as analgesic agents.

A more defined area of research for isochroman (B46142) derivatives lies in their potential application for schizophrenia. The dopamine hypothesis of schizophrenia has been a central theory, suggesting that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder. Consequently, many antipsychotic drugs act as antagonists at dopamine receptors, particularly the D2 receptor.

One specific isochroman derivative, (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, has been identified as a selective dopamine D4 receptor antagonist nih.gov. The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and has been a target of interest for the development of atypical antipsychotics with a potentially lower incidence of extrapyramidal side effects.

Table 2: Dopamine D4 Receptor Antagonist Activity of an Isochroman Derivative

CompoundTargetActivity
(S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamideDopamine D4 ReceptorSelective Antagonist

The selectivity of this compound for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors is a key aspect of its pharmacological profile. Further structure-activity relationship (SAR) studies on this and related isochroman derivatives could lead to the development of novel antipsychotic agents.

The potential role of this compound derivatives in the treatment of Obsessive-Compulsive Disorder (OCD) is largely theoretical at present. The pathophysiology of OCD is strongly linked to dysregulation of the serotonin system, and the first-line pharmacological treatments are selective serotonin reuptake inhibitors (SSRIs).

Given the potential for this compound derivatives to be designed as monoamine reuptake inhibitors, it is conceivable that compounds with high affinity and selectivity for the serotonin transporter could be developed. The evaluation of such compounds in animal models of OCD, such as the marble-burying test, could provide evidence for their potential therapeutic efficacy. In this model, a reduction in the number of marbles buried by mice is considered indicative of anxiolytic or anti-compulsive effects.

Potential for Treating Neurological and Psychiatric Disorders

Addiction

No research findings are available on the effects of this compound derivatives on addiction pathways.

Social Disorder

There is no available data on the impact of this compound derivatives on social behaviors or their potential therapeutic role in social disorders.

Anxiety Disorder

There are no published studies on the anxiolytic or anxiogenic effects of this compound derivatives.

Autism

No research has been conducted to evaluate the effects of this compound derivatives in models of autism spectrum disorder.

Cognitive Impairment

The potential of this compound derivatives as cognitive enhancers has not been explored in any published research.

Neuropsychiatric Disorders

There is a lack of information on the broader applications of this compound derivatives in the treatment of neuropsychiatric disorders.

5-HT1D Agonism for Migraine Treatment

Certain isochroman-6-carboxamides, which are derivatives of isochroman, have been identified as highly selective 5-HT1D agonists, suggesting their potential as a novel treatment for migraines. nih.govuky.edu The therapeutic rationale for this activity lies in the role of the 5-HT1D receptor in mediating cranial vasoconstriction, which is a key mechanism for alleviating migraine headaches. nih.govmedscape.com

Research into these compounds has focused on developing agents that are potent and selective for the 5-HT1D receptor subtype, with the aim of minimizing the cardiovascular side effects associated with non-selective serotonin receptor agonists. nih.gov The development of isochroman-6-carboxamides represents a targeted approach to migraine therapy, seeking to provide effective pain relief without impacting blood pressure. nih.gov

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

A significant area of investigation for this compound derivatives is their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.govmdpi.comnih.gov The cholinergic hypothesis of Alzheimer's suggests that a decline in the neurotransmitter acetylcholine (B1216132) contributes to the cognitive deficits observed in patients. AChE inhibitors work by preventing the breakdown of acetylcholine, thereby increasing its levels in the brain. nih.gov

A series of novel isochroman-4-one (B1313559) derivatives have been synthesized and evaluated for their anti-Alzheimer's disease potential. nih.govmdpi.comnih.gov One notable compound, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, demonstrated potent anti-acetylcholinesterase activity. nih.govmdpi.comnih.gov

Kinetic studies have been crucial in understanding the mechanism by which isochroman derivatives inhibit AChE. nih.gov Analysis using Lineweaver-Burk plots has revealed that these compounds can act as mixed-type inhibitors. nih.gov Further investigations into specific isochroman-4-one derivatives have shown them to be dual-binding inhibitors. nih.govmdpi.comnih.gov This means they bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govmdpi.comnih.gov The ability to interact with both sites can lead to more effective inhibition of the enzyme. nih.gov

Table 1: Kinetic Parameters of AChE Inhibition by an Isochroman-4-one Derivative

CompoundInhibition TypeTarget Sites
(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromideDual-bindingCatalytic Anionic Site (CAS) & Peripheral Anionic Site (PAS)

Molecular docking studies have provided valuable insights into the interactions between isochroman derivatives and the AChE receptor at a molecular level. nih.govnih.govlupinepublishers.comfrontiersin.orgresearchgate.net These computational studies help to visualize how the inhibitor fits into the active site of the enzyme and which amino acid residues are involved in the binding. lupinepublishers.com For the potent isochroman-4-one derivative mentioned earlier, molecular modeling confirmed its ability to bind to both the CAS and PAS of AChE. nih.govnih.gov This dual interaction is a key factor in its strong inhibitory activity. nih.gov The active site of AChE is located at the bottom of a narrow gorge, and understanding the binding modes within this gorge is essential for designing more effective inhibitors. nih.govlupinepublishers.com

In addition to their AChE inhibitory activity, some isochroman-4-one derivatives also exhibit antioxidant properties and the ability to inhibit the aggregation of β-amyloid (Aβ) peptides. nih.govmdpi.comnih.gov The formation of Aβ plaques is a pathological hallmark of Alzheimer's disease, and compounds that can prevent this aggregation are of significant therapeutic interest. nih.govfrontiersin.orgrsc.org

One particular derivative demonstrated modest antioxidant activity and moderate efficacy in preventing Aβ self-aggregation. nih.govmdpi.comnih.gov This multi-target approach, combining AChE inhibition with anti-aggregation and antioxidant effects, is considered a promising strategy for developing new treatments for Alzheimer's disease. nih.gov

Cardiovascular Activities

Derivatives of isochroman-4-one have been investigated for their potential as antihypertensive agents. researchgate.netnih.govcore.ac.uknih.gov The natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, isolated from banana peels, has shown moderate antihypertensive activity. researchgate.netcore.ac.uknih.gov This has led to the design and synthesis of novel derivatives with improved potency.

One approach has been to create hybrids of isochroman-4-one with an N-substituted isopropanolamine moiety. researchgate.netnih.gov One such compound exhibited a potent β(1)-adrenoceptor blocking effect, comparable to the well-known antihypertensive drug propranolol (B1214883). nih.gov This compound was found to significantly reduce both systolic and diastolic blood pressure in spontaneously hypertensive rats. nih.gov

Another strategy involved creating hybrids of isochroman-4-one with an arylpiperazine moiety, the pharmacophore of the α1-adrenergic receptor antagonist naftopidil (B1677906). core.ac.uk Several of these hybrids displayed potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity. core.ac.uk The most potent of these compounds significantly lowered blood pressure in spontaneously hypertensive rats without affecting the basal heart rate, making it a promising candidate for further development. core.ac.uk

Table 2: Antihypertensive Activity of Isochroman-4-one Derivatives

Derivative TypeMechanism of ActionEffect on Blood Pressure
Isochroman-4-one with N-substituted isopropanolamineβ(1)-adrenoceptor blockadeSignificant reduction in systolic and diastolic pressure
Isochroman-4-one with arylpiperazineα1-adrenergic receptor antagonismSignificant reduction in systolic and diastolic pressure

Antihypertensive Activity

Vasodilation Efficacy (In Vitro and In Vivo)

Hybrids of isochroman-4-one, a core structure related to this compound, have been shown to possess vasodilation properties. Studies on novel hydrogen sulfide (B99878) (H₂S)-releasing isochroman-4-one derivatives indicated that these compounds exhibited moderate to good efficacy in dilating blood vessels in vitro. nih.govresearchgate.net The most potent of these compounds also demonstrated significant antihypertensive activity in vivo, with a maximum reduction in blood pressure of about 27%, a more potent effect than the lead compound, (±)-XJP. nih.govresearchgate.net

Similarly, a series of isochroman-4-one hybrids bearing an arylpiperazine moiety were synthesized and evaluated for their vasodilatory and α1-adrenergic receptor antagonistic activities. Several of these compounds (specifically 6c, 6e, 6f, 6g, 6h, 6m, and 6q) displayed potent vasodilation effects in vitro. core.ac.uk The vasodilatory potency of these specific compounds was found to correlate well with their activity as α1-adrenergic receptor antagonists. core.ac.uk The most effective compound, 6e, was shown to significantly lower both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs), with an efficacy comparable to the reference drug naftopidil. core.ac.uk

Table 1: In Vitro Vasodilation and α1-Adrenergic Receptor Antagonism of Selected Isochroman-4-one Derivatives
Compoundα1-Adrenergic Receptor Antagonistic Activity (pA2 value)
6e6.724
Naftopidil (Reference)6.884
Data derived from isolated rat thoracic aorta rings. core.ac.uk
β1-Adrenoceptor Blocking Effect

The modification of the isochroman-4-one structure has led to the development of derivatives with significant β1-adrenoceptor blocking capabilities. A series of novel hybrids were created by incorporating an N-substituted isopropanolamine moiety, a feature common in β-blockers, into the natural isochroman-4-one structure. nih.gov

One particular compound from this series, designated as IIId, demonstrated a potent β1-adrenoceptor blocking effect that was comparable to propranolol, a well-established antihypertensive drug. nih.gov In studies involving spontaneously hypertensive rats (SHRs), compound IIId was observed to significantly reduce both systolic and diastolic blood pressure by over 40%. This effect was markedly stronger than that of the parent compounds, 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) and its analogue XJP-B. nih.gov

α1-Adrenergic Receptor Antagonism

α1-adrenergic receptor antagonists are utilized in the management of hypertension due to their ability to relax vascular smooth muscle. core.ac.uknih.gov Researchers have designed and synthesized a novel class of isochroman-4-one hybrids by incorporating an arylpiperazine moiety, which is a known pharmacophore for α1-adrenergic receptor antagonists. core.ac.uk

The biological evaluation of these hybrids revealed that several compounds possessed potent α1-adrenergic receptor antagonistic activity. core.ac.uk The antagonist affinities were expressed as pA2 values, and compound 6e showed a pA2 value of 6.724, which is comparable to that of the known α1-antagonist naftopidil (pA2 = 6.884). core.ac.uk This antagonistic activity was directly linked to the vasodilation potency of the compounds. core.ac.uk Further in vivo testing on the most potent compound, 6e, confirmed its ability to significantly reduce blood pressure in spontaneously hypertensive rats without having an observable effect on the basal heart rate. core.ac.uk

Nitric Oxide (NO) Release

Nitric oxide (NO) is an endogenous signaling molecule known for its role as a potent vasodilator. nih.govresearchgate.net To leverage this property for antihypertensive effects, novel NO-releasing isochroman-4-one derivatives have been synthesized. nih.gov This was achieved by coupling NO-donor moieties with the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] and its analogue. nih.gov

An assay to measure NO release demonstrated that several of the synthesized compounds, specifically Ia, Id, IIIb, and IIIe, were capable of releasing the maximum amount of nitric oxide. nih.gov The antihypertensive effects of these compounds were evaluated in spontaneously hypertensive rats (SHRs). Compounds Ia, IIIb, and IIIe produced a maximum reduction in blood pressure of nearly 40%. This effect was superior to that of the lead compounds and comparable to the reference drug captopril. nih.gov

Hydrogen Sulfide (H₂S) Release

Hydrogen sulfide (H₂S) is another gasotransmitter that plays a role in regulating smooth muscle relaxation and has cardioprotective effects. nih.govnih.gov In an effort to enhance the antihypertensive and cardiovascular protective effects of the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP], a series of novel H₂S-releasing isochroman-4-one derivatives were created. nih.govresearchgate.net This was accomplished by coupling H₂S-releasing donors with analogues of (±)-XJP. nih.govresearchgate.net

An H₂S-releasing assay confirmed that some of the resulting target compounds demonstrated an excellent ability to generate H₂S. nih.govresearchgate.net One such hybrid, 13-E, was synthesized by attaching p-hydroxythiobenzamide (TBZ), an H₂S donor, to an analog of XJP. nih.gov This compound, 13-E, showed excellent H₂S-generating capacity and was found to protect against cardiomyocyte hypertrophy in vitro. nih.gov These findings suggest that hybridizing H₂S-donors with isochroman-4-one analogues is a promising strategy for developing novel antihypertensive agents. nih.govresearchgate.net

Anticancer Activities

Derivatives of isocoumarin and isochroman have been investigated for their potential as anticancer agents. nih.govmdpi.com Research has shown that certain derivatives can exhibit cytotoxic effects against various cancer cell lines. nih.govjapsonline.com

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for normal tissue development, and its dysregulation is a hallmark of cancer. researchgate.net Inducing apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents. nih.govmdpi.com

Novel 8-amido isocoumarin derivatives have been screened for their cytotoxic effects on human breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Among the synthesized compounds, N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1) and N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl) acetamide (S2) were identified as the most potent. nih.gov Flow cytometry studies using Annexin V/PI double staining confirmed that these compounds induce apoptosis in the cancer cells. nih.gov Further morphological analysis through DAPI-PI immunostaining, H&E staining, and scanning electron microscopy revealed cellular changes consistent with apoptosis, such as apoptotic blebs. nih.gov These findings indicate that 8-amido isocoumarin derivatives possess potent cytotoxic and apoptotic effects in breast cancer cells. nih.gov

Table 2: Anticancer Activity of Selected 8-Amido Isocoumarin Derivatives
CompoundTarget Cancer Cell LinesObserved Effect
N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1)MCF-7, MDA-MB-231Cytotoxicity, Induction of Apoptosis
N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl) acetamide (S2)MCF-7, MDA-MB-231Cytotoxicity, Induction of Apoptosis
Data from studies on human breast cancer cells. nih.gov

Activation of Caspase Pathways

Following a comprehensive review of published research, no specific studies detailing the activation of caspase pathways by this compound derivatives were identified. The role of this specific class of compounds in inducing apoptosis via caspase-dependent mechanisms has not been documented in the available scientific literature.

Antimicrobial Activities

Isochroman derivatives, as a general class of compounds, have been recognized for their potential antimicrobial applications. nih.govresearchgate.net However, specific studies focusing on the antimicrobial activities of this compound derivatives, including detailed mechanisms of action, are not present in the current body of scientific literature.

Disruption of Bacterial Cell Membranes

No research was found that specifically investigates or demonstrates the ability of this compound derivatives to disrupt bacterial cell membranes. This mechanism of antimicrobial action has not been attributed to this particular compound class in published studies.

Inhibition of Essential Enzymes

The scientific literature lacks specific information regarding the inhibition of essential bacterial enzymes by this compound derivatives. While patents may list this compound as a reagent in the synthesis of more complex molecules that act as enzyme inhibitors (such as Bruton's tyrosine kinase inhibitors), the inhibitory activity is a function of the final molecule, not the this compound intermediate itself.

Other Biological Activities

Antioxidant Properties

The antioxidant properties of various isochroman derivatives have been a subject of scientific inquiry, particularly those derived from natural sources like olive oil. nih.gov These studies often link antioxidant capacity to the presence of phenolic or catecholic moieties within the isochroman structure. However, a specific evaluation of the antioxidant properties of this compound derivatives has not been reported. Research into other substituted isochromans, such as 4-acyl isochroman-1,3-diones, has shown that antioxidant activity can be influenced by the nature of the substituents on the isochroman ring.

Anti-inflammatory Properties

The isochroman scaffold is recognized as a privileged structure in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including anti-inflammatory effects. However, specific studies detailing the anti-inflammatory properties and mechanisms of action of this compound derivatives are not extensively documented.

General anti-inflammatory mechanisms associated with broader classes of heterocyclic compounds often involve the inhibition of key inflammatory mediators. For instance, some compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, or by modulating the activity of inflammatory cytokines. A patent has mentioned cis-3-(fluoromethyl)this compound hydrochloride in the context of compounds that could be used with anti-inflammatory agents like corticosteroids, but does not provide specific data on its intrinsic anti-inflammatory activity. Another study on structurally related isochromano-[4,3-b] quinoline (B57606) derivatives reported "antiphlogistic activity," an older term for anti-inflammatory action, suggesting that the isochroman nucleus can be a component of molecules with such properties.

Further research is required to specifically elucidate the anti-inflammatory potential of this compound derivatives and to determine their precise mechanisms of action, including their effects on inflammatory pathways and enzyme systems.

Antiplatelet Activity

The potential for isochroman derivatives to exhibit antiplatelet activity has been acknowledged in a general sense within the scientific community. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key strategy in the prevention of cardiovascular diseases.

Currently, there is a lack of specific research findings detailing the antiplatelet activity of this compound derivatives. The mechanisms by which compounds inhibit platelet aggregation can vary, and may include the blockade of receptors for platelet agonists like ADP, the inhibition of enzymes such as cyclooxygenase-1 (COX-1) which is involved in thromboxane A2 synthesis, or interference with the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

While the broader family of isochromans has been cited for exhibiting antiplatelet activities, specific data, such as IC50 values for the inhibition of platelet aggregation by this compound derivatives, are not available in the reviewed literature. Future pharmacological studies are necessary to explore this potential therapeutic application and to understand the structure-activity relationships that would govern such effects.

Advanced Research and Methodological Considerations

Computational Studies and Molecular Modeling

Computational chemistry offers powerful tools to predict and interpret the behavior of molecules, guiding synthetic efforts and explaining experimental observations. For the isochroman (B46142) scaffold, these methods have been crucial in elucidating interactions with biological targets, understanding structural preferences, and detailing reaction pathways.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the strength of the interaction. This method is instrumental in structure-based drug design for identifying potential therapeutic agents.

While specific docking studies on Isochroman-4-amine are not prominently documented, research on its analogues demonstrates the utility of this approach. For instance, derivatives have been docked into various enzyme and receptor binding sites to rationalize their biological activity. Molecular docking simulations predicted that an N-(isochroman-3-ylmethyl) derivative binds strongly to tubulin, suggesting a potential mechanism for its anticancer properties. vulcanchem.com Similarly, isochroman analogs of the drug bexarotene (B63655) have been evaluated for their binding to the Retinoid-X-Receptor (RXR), with docking scores indicating potent interactions. mdpi.com In another study, 4-isochromanone hybrids were modeled to investigate their interaction with the acetylcholinesterase (AChE) enzyme, providing insight into their potential for treating Alzheimer's disease. worktribe.com

Table 1: Examples of Molecular Docking Studies on Isochroman Derivatives

Compound Class Target Protein Docking Software Predicted Binding Energy (kcal/mol) Key Finding
N-(isochroman-3-ylmethyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide Tubulin AutoDock Vina -8.2 Strong binding to the colchicine (B1669291) site of β-tubulin. vulcanchem.com
Isochroman analog of Bexarotene (Compound 26) Retinoid-X-Receptor (RXR) AutoDock Vina -12.4 Binding potency comparable to the standard compound, bexarotene (-12.7 kcal/mol). mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties such as geometries, reaction energies, and vibrational frequencies.

For the isochroman family, DFT calculations have been employed to understand reaction mechanisms and molecular stability. Studies on the synthesis of isochromans via C-H insertion used DFT to compute the mechanism, suggesting that the reaction is energetically feasible under experimental conditions. rsc.org In research on the tautomerization of (Z)-4-(hydroxymethylene) isochroman-1,3-dione, DFT calculations confirmed that the HIC tautomer is the most stable form in the ground state (S₀). doi.org Furthermore, DFT has been used to predict the energetics of transition states in reactions involving isochroman-4-one (B1313559) derivatives. These studies highlight how DFT can provide fundamental insights into the electronic and energetic profiles of isochroman-based molecules.

Conformational Analysis and Tautomerization Pathways

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules like this compound, which contains a non-aromatic heterocyclic ring, this analysis is key to understanding its structure and reactivity. Tautomerization, the interconversion between structural isomers (tautomers), is also a critical consideration.

Detailed conformational and tautomerization pathway analyses have been performed on related isochroman structures. A theoretical study on (Z)-4-(hydroxymethylene) isochroman-1,3-dione identified several conformers for its two tautomeric forms, HIC and HOC. doi.org The tautomerization reactions were characterized using DFT, and potential energy curves connecting the structures were mapped. doi.org A similar investigation on (Z)-4-(hydroxypropyl) isochroman-1,3-dione (PIC) also used computational methods to probe the interconnectivity between its various conformations and the tautomerization pathway, corroborating the findings with crystal structure data. researchgate.net These analyses show that even subtle changes to substituents on the isochroman ring can significantly influence its conformational preferences and the energetic barriers for tautomer interconversion. researchgate.net

Computational Evidence for Reaction Mechanisms

Computational chemistry provides indispensable tools for elucidating the step-by-step pathways of chemical reactions. For isochroman synthesis, DFT calculations have been used to support proposed mechanisms. For example, the rhodium-catalyzed C-H insertion to form isochromans was computationally modeled, revealing that a Stevens rearrangement is energetically feasible, explaining the formation of an isoindoline (B1297411) byproduct in one case. rsc.org In another study on the electrochemical cross-coupling of isochromans with azoles, a Gibbs free energy profile for the C-H functionalization was computed using DFT, supporting the proposed reaction pathway. researchgate.net Such computational evidence is crucial for optimizing reaction conditions and designing new synthetic routes.

Preclinical Research Methodologies

Before any compound can be considered for therapeutic use, it must undergo rigorous preclinical testing. In vitro assays are the first step in this process, providing essential data on a compound's biological activity in a controlled laboratory setting.

In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding)

In vitro assays are experiments conducted outside of a living organism, typically in test tubes or on cell cultures. They are fundamental for determining a molecule's interaction with specific biological targets.

Enzyme Inhibition Assays: These assays measure the ability of a compound to decrease the activity of a specific enzyme. Derivatives of the isochroman scaffold have been evaluated against several enzymes. For example, isochroman-4-one derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, using the Ellman's assay. mdpi.com Another study showed that an isochroman derivative moderately inhibits carbonic anhydrase IX, a target in hypoxic tumors. vulcanchem.com

Receptor Binding Assays: These assays quantify the affinity of a ligand for a receptor. They often use a radiolabeled ligand to compete with the test compound for binding to the receptor. nih.gov Isochroman-based compounds have shown activity in various receptor binding assays. Hybrids of isochroman-4-one were found to possess α1-adrenergic receptor antagonistic activity, identifying them as potential antihypertensive agents. nih.gov Other derivatives were tested for their β1-adrenergic blocking activities using isolated rat left atria. researchgate.net These assays are crucial for identifying lead compounds and understanding their structure-activity relationships. nih.govresearchgate.net

Table 2: Examples of In Vitro Assays for Isochroman Derivatives

Compound Class Assay Type Target Key Finding
Isochroman-4-one hybrids Enzyme Inhibition Acetylcholinesterase (AChE) Compound 1q showed the strongest anti-AChE activity with an IC₅₀ value of 0.15 nM. worktribe.com
Isochroman-4-one hybrids Receptor Binding / Antagonism α₁-Adrenergic Receptor Compounds showed potent in vitro vasodilation and α₁-adrenergic receptor antagonistic activity. nih.gov
Isochroman-4-one hybrids Receptor Binding / Blocking β₁-Adrenoceptor The most promising compound exhibited superior β₁-adrenoceptor blocking activity compared to propranolol (B1214883) at 10⁻⁷ mol·L⁻¹. researchgate.net
N-(isochroman-3-ylmethyl) derivative Enzyme Inhibition Carbonic Anhydrase IX Moderate inhibition with a Kᵢ value of 4.7 μM. vulcanchem.com

In Vivo Animal Models (e.g., Spontaneously Hypertensive Rats (SHRs))

In vivo animal models are critical for evaluating the systemic effects of isochroman compounds, particularly their potential as therapeutic agents. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized model for studying hypertension. Research on isochroman-4-one derivatives, which are structurally related to this compound, demonstrates their significant antihypertensive properties in these models.

For instance, studies on novel hybrids of isochroman-4-one have shown potent activity in SHRs. researchgate.netnih.gov One such study found that a compound, IIId, which combines an N-isopropyl substituted isopropanolamine with an isochroman-4-one core, reduced both systolic and diastolic blood pressure in SHRs by over 40%. nih.gov This effect was notably stronger than that of the parent lead compounds, 7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) and its analogue XJP-B. nih.gov Another investigation into isochroman-4-one hybrids bearing an arylpiperazine moiety identified compound 6e, which also significantly lowered blood pressure in SHRs, with an efficacy comparable to the established drug naftopidil (B1677906). researchgate.netnih.gov Importantly, this compound did not have an observable impact on the basal heart rate, suggesting a favorable cardiovascular profile. researchgate.netnih.gov These findings underscore the value of the SHR model in identifying promising antihypertensive candidates within the isochroman class of compounds. researchgate.netresearchgate.net

Research FocusAnimal ModelKey Findings
Antihypertensive Activity of Isochroman-4-one HybridsSpontaneously Hypertensive Rats (SHRs)Compound IIId reduced systolic and diastolic blood pressure by over 40%. nih.gov
Evaluation of Arylpiperazine-bearing Isochroman-4-onesSpontaneously Hypertensive Rats (SHRs)Compound 6e significantly reduced blood pressure, comparable to naftopidil, with no effect on heart rate. researchgate.netnih.gov
Structure-Activity Relationship of Isochroman AnaloguesSpontaneously Hypertensive Rats (SHRs)The model is used to compare the in vivo antihypertensive effects of different stereoisomers and derivatives. researchgate.netresearchgate.net

Cell-Based Assays (e.g., Apoptosis, Cell Proliferation, Cytotoxicity)

Cell-based assays are fundamental tools for dissecting the cellular and molecular mechanisms of action of compounds like this compound at a microscopic level. These assays can determine a compound's effect on cell health, growth, and death. gbiosciences.comfrontiersin.org Although specific data on this compound is limited, the methodologies are well-established, and studies on related isochroman structures provide a framework for its evaluation. chemistry-chemists.com

Apoptosis Assays: Apoptosis, or programmed cell death, is a highly regulated process. sigmaaldrich.com Assays to detect apoptosis often measure key events in the pathway, such as the externalization of phosphatidylserine (B164497) (detected by Annexin V binding), the activation of caspases (the central executioners of apoptosis), and DNA fragmentation (detected by TUNEL assays). sigmaaldrich.comnih.govmedchemexpress.com These methods can distinguish between early and late apoptotic stages and help elucidate if a compound induces cell death through this specific pathway. nih.gov

Cell Proliferation Assays: These assays measure the rate of cell division and are crucial for cancer research and cytotoxicity studies. lumiprobe.com Methods include the WST-1 assay, which relies on the cleavage of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, resulting in a color change proportional to the number of living cells. abcam.cn Another advanced method is the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can be detected via a "click" reaction with a fluorescent azide (B81097), offering a highly sensitive measure of proliferation. lumiprobe.comelabscience.com

Cytotoxicity Assays: These assays assess the degree to which an agent is toxic to cells. frontiersin.org A common method measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with damaged plasma membranes. gbiosciences.com Other assays, like those using Sulforhodamine B (SRB), quantify cell death by staining total cellular protein. gbiosciences.com Such assays are essential for initial screening and for determining the therapeutic index of potential drug candidates. googleapis.com

Assay TypePrincipleInformation Gained
Apoptosis Detection of phosphatidylserine translocation (Annexin V), caspase activation, or DNA fragmentation (TUNEL). sigmaaldrich.comnih.govDetermines if a compound induces programmed cell death and at what stage. medchemexpress.com
Cell Proliferation Measurement of metabolic activity (WST-1, MTT) or direct DNA synthesis (EdU incorporation). lumiprobe.comabcam.cnQuantifies the effect of a compound on cell growth (inhibition or stimulation).
Cytotoxicity Quantification of plasma membrane damage (LDH release) or total cell number/protein (SRB). gbiosciences.comMeasures the overall toxicity of a compound to cells.

Characterization Techniques for Advanced Studies

Advanced analytical techniques are indispensable for the unambiguous structural determination of this compound and for studying its behavior at a molecular level.

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. For complex heterocyclic systems like isochromans, X-ray diffraction is invaluable. For example, the structure and absolute stereochemistry of novel isochroman and tetrahydroisoquinoline derivatives synthesized via C-H insertion have been unequivocally confirmed using this method. rsc.org Similarly, the crystal structure of related isobenzofuran-1(3H)-one derivatives has been determined, revealing detailed conformational information. researchgate.net This level of structural detail is crucial for understanding structure-activity relationships and for computational modeling studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, NOE NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. ebsco.com

¹H-NMR (Proton NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton indicates its electronic environment, while spin-spin coupling patterns reveal which protons are adjacent to one another. conductscience.com

¹³C-NMR provides analogous information for the carbon skeleton of the molecule. While less sensitive than ¹H-NMR, it is essential for determining the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.). bhu.ac.in

Nuclear Overhauser Effect (NOE) NMR is a specialized 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry and conformation of molecules. rsc.org For instance, NOE experiments have been used to determine the specific configuration of diastereomers formed during the synthesis of tri-substituted isochromans. rsc.org

Together, these NMR techniques allow for the complete assignment of the structure of this compound and its derivatives. rsc.org

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments (like Time-of-Flight (TOF) or Orbitrap analyzers) can measure mass with extremely high accuracy (typically to within 5 parts per million, ppm). researchgate.netchromatographyonline.com This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). chromatographyonline.com HRMS is critical for confirming the identity of newly synthesized compounds and for identifying unknown metabolites in complex biological samples. ijpsm.comnih.gov The fragmentation patterns obtained in HRMS experiments can also provide valuable structural information. researchgate.net

TechniquePrincipleKey Information Provided
X-ray Crystallography Diffraction of X-rays by a single crystal. researchgate.netPrecise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. rsc.org
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. ebsco.com¹H & ¹³C: Molecular skeleton, connectivity, and electronic environment. NOE: Through-space proximity of atoms, conformation, and stereochemistry. rsc.orgconductscience.com
HR-MS Extremely accurate measurement of a molecule's mass-to-charge ratio. measurlabs.comExact molecular mass and elemental composition (molecular formula). researchgate.netnih.gov

Fluorescence Resonance Energy Transfer (FRET) for Molecular Interactions

Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to study molecular interactions in real-time, both in vitro and within living cells. micro.org.auberthold.com FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. thermofisher.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers, a scale comparable to the dimensions of biological macromolecules. micro.org.auwordpress.com

This distance dependence allows FRET to function as a "spectroscopic ruler." wordpress.com To study the interaction of this compound with a potential biological target (e.g., a receptor or enzyme), one could label the compound or the target with a donor fluorophore and the binding partner with an acceptor. If the compound binds to its target, bringing the donor and acceptor into close proximity, FRET will occur. This can be detected as a quenching of the donor's fluorescence and an increase in the acceptor's sensitized emission. micro.org.au This technique provides a dynamic and quantitative way to measure binding events and conformational changes, offering deep insights into the molecular mechanisms of action. berthold.commdpi.com

Cyclic Voltammetry for Mechanistic Insights

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties and reaction mechanisms of chemical compounds. nih.govcore.ac.uk In the context of this compound and related structures, CV provides valuable insights into their electrochemical behavior, which can be crucial for understanding their roles in various chemical transformations.

Electrochemical studies on isochroman derivatives have revealed key mechanistic details. For instance, the electrochemical α-C(sp³)–H/N–H cross-coupling of isochromans with azoles, a reaction that can be performed without catalysts or exogenous oxidants, has been investigated using CV. nih.gov These experiments showed that the reaction likely proceeds through both radical coupling and nucleophilic addition pathways. nih.govmdpi.com

In a typical CV experiment for an isochroman derivative, a three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). core.ac.ukmdpi.comresearchgate.net The cyclic voltammogram of isochroman itself shows an oxidation peak at approximately 2.5 V versus Ag/AgCl. mdpi.com The relationship between the peak current and the scan rate can indicate whether the process is diffusion-controlled or adsorption-controlled. mdpi.com For isochroman, the oxidation peak currents increase linearly with the scan rate, suggesting an absorption-controlled process. mdpi.com Furthermore, calculations based on Laviron's method have indicated that the electro-oxidation of isochroman is a one-electron process. mdpi.com

The insights gained from CV can help in optimizing reaction conditions for electrosynthesis. For example, understanding the oxidation potentials of the reactants allows for the selection of appropriate applied currents to drive the desired transformation efficiently. mdpi.com

Table 1: Electrochemical Data for Selected Isochroman and Related Derivatives
CompoundOxidation Potential (V vs. Ag/AgCl)Key Mechanistic InsightReference
Isochroman2.5One-electron, absorption-controlled oxidation. mdpi.com mdpi.com
Indazole (coupling partner)2.0Participates in radical coupling and nucleophilic addition. mdpi.com mdpi.com
N-methyl-4-piperidone Curcumin Analogs~0.1 V lower than N-benzylTwo-electron, irreversible, diffusion-controlled oxidation. mdpi.com mdpi.com
4-amino-TEMPO-0.05 (E1/2)Reversible one-electron process. koreascience.kr koreascience.kr

Challenges and Future Directions in this compound Research

While significant progress has been made in the chemistry of this compound and its analogs, several challenges remain, and numerous opportunities for future research exist.

Development of Greener and More Sustainable Synthetic Methods

A primary challenge in the synthesis of isochroman derivatives is the reliance on methods that employ harsh reagents and metal catalysts. rsc.orgunipi.it Future research is increasingly focused on developing more environmentally friendly and sustainable synthetic protocols. conicet.gov.ar

Recent advancements include:

Organocatalysis : The use of organocatalysts, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), offers a metal-free alternative for the functionalization of isochromans. organic-chemistry.org

Electrosynthesis : Electrochemical methods provide a green and efficient way to achieve C-N bond formation under mild, catalyst- and oxidant-free conditions. nih.govmdpi.com These reactions can often be performed at room temperature in the air. nih.gov

Oxidation with Molecular Oxygen : The use of molecular oxygen as a green oxidant, catalyzed by systems like a tetranuclear vanadium cluster, is a promising approach for the oxidation of isochromans to isochromanones. researchgate.net

The goal is to develop protocols that are not only efficient and high-yielding but also minimize waste and avoid the use of toxic and expensive reagents. organic-chemistry.org

Addressing Drug Resistance through Molecular Hybridization

Drug resistance is a major obstacle in modern medicine. researchgate.net Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy to overcome this challenge. encyclopedia.pubmdpi.comfrontiersin.org this compound derivatives are attractive scaffolds for creating such hybrids.

By covalently linking an this compound moiety with other bioactive fragments, it may be possible to create novel compounds with:

Dual or multiple modes of action. mdpi.com

Improved efficacy against resistant strains. mdpi.com

Reduced side effects. encyclopedia.pub

For example, hybrids of isochroman-4-one with an arylpiperazine moiety have been designed as potential antihypertensive agents. nih.gov The isochroman scaffold itself is found in many natural products with a wide range of biological activities, making it a valuable component for hybridization strategies aimed at combating drug resistance. researchgate.net

Exploration of New Applications in Emerging Fields

The unique structural and electronic properties of this compound and its derivatives suggest potential applications beyond traditional medicinal chemistry. smolecule.com Future research could explore their use in areas such as:

Materials Science : The fluorescent properties of some isochroman derivatives, such as isochroman-1,4-diones, could be exploited in the development of new optical materials or sensors. rsc.org

Chemical Biology : Isochroman-based compounds can serve as scaffolds for developing chemical probes to study biological processes and identify new drug targets. smolecule.com

Asymmetric Catalysis : Chiral isochroman derivatives have the potential to be used as ligands or catalysts in asymmetric synthesis. nih.gov

The versatility of the isochroman core provides a rich platform for innovation in these and other emerging scientific fields. sci-hub.se

Integration of Interdisciplinary Approaches

The complexity of modern scientific challenges necessitates the integration of multiple disciplines. Future research on this compound will benefit significantly from interdisciplinary collaborations. For instance, combining experimental studies with computational chemistry can provide deeper insights into reaction mechanisms and predict the properties of novel compounds. mdpi.com Density functional theory (DFT) calculations have been used to study the electrochemical behavior of related heterocyclic systems. mdpi.com

Similarly, collaborations between synthetic chemists, pharmacologists, and materials scientists will be essential to fully realize the potential of this compound derivatives in drug discovery and materials science. smolecule.com

Advancements in Asymmetric Synthesis for Complex Stereochemistry

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. Therefore, the development of efficient methods for the asymmetric synthesis of this compound derivatives with complex stereostructures is a critical area of research.

Recent progress in this area includes:

Organocatalytic Intramolecular Mannich Reactions : This approach has been used to synthesize 4-aminoisochromanones with high diastereoselectivity and enantioselectivity. researchgate.netthieme-connect.comorganic-chemistry.org

Asymmetric ortho-Lithiation : This strategy allows for the stereoselective synthesis of isochromanones and can be applied to create molecules with multiple contiguous stereocenters. nih.govresearchgate.net

C-H Insertion Reactions : The use of donor/donor carbenes catalyzed by rhodium complexes has enabled the enantioselective synthesis of isochromans. escholarship.orgrsc.org

Despite these advances, challenges remain, particularly in the synthesis of derivatives with quaternary stereocenters and in achieving high stereocontrol in more complex systems. organic-chemistry.orgresearchgate.net Future work will likely focus on the development of novel chiral catalysts and methodologies to address these challenges. researchgate.netnih.govnih.gov

Q & A

Q. What are the critical considerations for designing reproducible synthetic protocols for Isochroman-4-amine?

Methodological Answer: Focus on documenting reaction conditions (temperature, solvent, catalyst), purity of starting materials, and validation via techniques like NMR or HPLC. Include step-by-step reproducibility checks, such as repeating reactions under identical conditions and comparing yields . Reference established protocols from peer-reviewed journals to align with best practices in synthetic chemistry .

Q. How can researchers identify gaps in the existing literature on this compound?

Methodological Answer: Conduct systematic reviews using databases like SciFinder, PubMed, or Reaxys. Apply search filters for publication years (e.g., post-2015) and keywords (e.g., "this compound synthesis," "pharmacological activity"). Analyze trends in unresolved challenges, such as conflicting biological activity data or unexplored derivatives .

Q. What analytical methods are most suitable for quantifying this compound in complex matrices?

Methodological Answer: Prioritize LC-MS/MS for sensitivity and specificity, especially for trace analysis. Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery rates (90–110%), and LOD/LOQ calculations. Cross-validate with GC-MS or HPLC-DAD to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Perform meta-analyses of published data, comparing assay conditions (e.g., cell lines, concentrations). Replicate key studies under controlled parameters and use statistical tools (e.g., ANOVA, t-tests) to assess variability. Investigate structural-activity relationships (SAR) to identify confounding functional groups .

Q. What strategies optimize the enantioselective synthesis of this compound?

Methodological Answer: Evaluate chiral catalysts (e.g., BINOL-derived phosphoric acids) and reaction media (e.g., ionic liquids). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare kinetic vs. thermodynamic control mechanisms to improve selectivity .

Q. How should researchers address the absence of reference standards for novel this compound analogs?

Methodological Answer: Use computational methods (e.g., DFT calculations) to predict physicochemical properties. Validate purity via orthogonal techniques (e.g., HRMS, elemental analysis). Collaborate with specialized labs to synthesize in-house standards and document synthesis pathways rigorously .

Q. What experimental designs mitigate batch-to-batch variability in this compound production for preclinical studies?

Methodological Answer: Implement quality-by-design (QbD) principles, including DOE (Design of Experiments) to identify critical process parameters. Use statistical process control (SPC) charts to monitor purity, yield, and impurity profiles across batches .

Methodological Guidance for Data Analysis

Q. How should researchers handle outliers in spectroscopic data for this compound characterization?

Methodological Answer: Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Re-run experiments to confirm anomalies and document all raw data. Use consensus interpretations from multiple techniques (e.g., IR + NMR) to validate structural assignments .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and perform bootstrap resampling to assess robustness. Validate models with independent datasets .

Integration of Computational Tools

Q. How can molecular docking studies enhance the understanding of this compound’s mechanism of action?

Methodological Answer: Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate poses with molecular dynamics (MD) simulations (≥100 ns). Cross-reference results with experimental binding assays (e.g., SPR, ITC) to ensure predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.